2-Amino-1-(4-hydroxyphenyl)ethanone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-amino-1-(4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKZSLFDXAYSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276721 | |
| Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77369-38-1 | |
| Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Basic Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-hydroxyphenyl)ethanone, and its more common hydrochloride salt, is a versatile organic compound with significant applications in organic synthesis and pharmaceutical development. Structurally, it features a p-hydroxyphenyl group attached to a carbonyl moiety, with an amino group at the alpha position. This arrangement of functional groups makes it a valuable precursor for a variety of more complex molecules, including analogs of adrenaline and other biologically active compounds.[1] Its potential biological activities, including antioxidant effects and modulation of neurotransmitter pathways, make it a compound of interest for further investigation in drug discovery.
Chemical and Physical Properties
The majority of available data pertains to the hydrochloride salt of this compound, which is favored for its enhanced stability and solubility in aqueous media.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₈H₉NO₂[2] | C₈H₁₀ClNO₂[3] |
| Molecular Weight | 151.16 g/mol [2] | 187.62 g/mol [3] |
| Appearance | - | White to off-white crystalline solid[1] |
| Melting Point | Not available | 249-251 °C[1] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Soluble in water[1] |
| pKa | Not available | Not available |
| InChI Key | YQSBOMDRAHLOEE-UHFFFAOYSA-N[2] | WOXTWTXRXKAZPT-UHFFFAOYSA-N[3] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CN)O[4] | C1=CC(=CC=C1C(=O)CN)O.Cl[3] |
Experimental Protocols
Synthesis of this compound Hydrochloride
A common method for the synthesis of this compound hydrochloride is through a Friedel-Crafts acylation of phenol followed by amination and salt formation.[1][5]
Experimental Workflow for Synthesis
References
- 1. Buy this compound hydrochloride (EVT-296398) | 19745-72-3 [evitachem.com]
- 2. 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanone, 2-amino-1-(4-hydroxyphenyl)- | C8H9NO2 | CID 193549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
A Technical Guide to the Chemical Structure and Bonding of 2-Amino-1-(4-hydroxyphenyl)ethanone
For: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the chemical structure, bonding, and relevant experimental protocols for 2-Amino-1-(4-hydroxyphenyl)ethanone. This compound, also known as 4-hydroxy-α-aminoacetophenone, serves as a valuable intermediate in organic synthesis and holds potential for various biochemical applications.
Molecular Structure and Identification
This compound is an aromatic ketone featuring a hydroxyphenyl group substituted at the para position. Its core structure consists of an ethanone backbone with an amino group at the alpha (2-) position and a 4-hydroxyphenyl group attached to the carbonyl carbon (1- position). This arrangement of functional groups—a primary amine, a ketone, and a phenol—dictates its chemical behavior and reactivity.
The key identifiers and physicochemical properties of the compound and its common hydrochloride salt are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 19745-72-3 (for hydrochloride salt) | [2][3] |
| Molecular Formula | C₈H₉NO₂ (free base) | [1][4] |
| C₈H₁₀ClNO₂ (hydrochloride salt) | [2][5] | |
| SMILES | C1=CC(=CC=C1C(=O)CN)O | [2] |
| InChIKey | WOXTWTXRXKAZPT-UHFFFAOYSA-N (for hydrochloride salt) | [2][3] |
Table 2: Physicochemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| Molecular Weight | 151.16 g/mol | 187.62 g/mol | [2][3][4] |
| Hydrogen Bond Donor Count | 2 | 3 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | 3 | [1][2] |
| Rotatable Bond Count | 2 | 2 | [1][2] |
Chemical Bonding Analysis
The chemical properties and reactivity of this compound are a direct consequence of its bonding characteristics.
-
Covalent Bonding: The molecule is comprised of a stable framework of covalent bonds. This includes standard sigma (σ) bonds (C-C, C-H, C-N, C-O, N-H, O-H) and pi (π) bonds within the aromatic ring and the carbonyl group (C=O). The benzene ring exhibits delocalized π-bonding, which confers aromatic stability. The C=O double bond is polarized, rendering the carbonyl carbon electrophilic.
-
Intermolecular Bonding and Functional Groups: The presence of three key functional groups facilitates significant intermolecular interactions:
-
Phenolic Hydroxyl (-OH) Group: This group is a strong hydrogen bond donor and can also act as an acceptor. Its acidic proton influences the molecule's solubility in polar and basic media.
-
Primary Amino (-NH₂) Group: As a potent hydrogen bond donor and a nucleophilic site, this group is central to many of the compound's chemical reactions.[5]
-
Ketone (C=O) Group: The oxygen atom is a hydrogen bond acceptor.
-
These hydrogen bonding capabilities are critical for the molecule's interaction with biological targets like enzymes and proteins and influence its physical state and solubility.[5][6] In the solid state, these groups are expected to form an extensive network of intermolecular O—H···O and N—H···O hydrogen bonds, similar to those observed in the crystal structure of the related compound 2-Bromo-1-(4-hydroxyphenyl)ethanone.[7]
Experimental Protocols
The synthesis and characterization of this compound can be achieved through several established methods.
Synthesis Methodologies
Protocol 1: Friedel-Crafts Type Reaction
This protocol describes a common industrial synthesis from phenol and an aminoacetonitrile salt.[5][8]
-
Reaction Setup: Purge a reaction vessel with nitrogen. Charge the vessel with ethylene dichloride as the solvent.
-
Addition of Reagents: Add anhydrous aluminum chloride to the solvent to act as the catalyst. Subsequently, add phenol and aminoacetonitrile hydrochloride (in equimolar amounts to phenol) to the mixture with stirring.[8]
-
Reaction Execution: While maintaining the reaction temperature between 35-45°C, introduce dry hydrogen chloride gas into the mixture.[5][8]
-
Monitoring: Monitor the consumption of phenol using High-Performance Liquid Chromatography (HPLC) to determine the reaction endpoint.[8]
-
Hydrolysis: Upon completion, an intermediate imine layer is formed. This layer is separated and hydrolyzed to yield the final product, 2-amino-1-(4-hydroxyphenyl)-ethanone hydrochloride.[5][8]
-
Purification: The product can be purified by recrystallization.
Caption: Workflow for the synthesis of this compound HCl.
Protocol 2: Synthesis from Halogenated Precursor
This method utilizes a brominated intermediate, which is then converted to the amine via the Delépine reaction.[9]
-
Reaction Setup: Charge a 3-neck round-bottom flask with 2-bromo-1-(4-hydroxyphenyl)ethan-1-one, hexamethylenetetramine (HMTA), isopropyl alcohol (IPA), and acetonitrile (MeCN). An immediate formation of a white solid is typically observed.
-
Heating: Stir the reaction mixture at 62°C for approximately 20 hours or until the starting material is consumed (monitored by TLC or HPLC).
-
Workup: Cool the mixture to room temperature and neutralize with aqueous ammonium hydroxide.
-
Isolation: Filter the reaction mixture and wash the solid with water followed by methanol. Evaporate the filtrate to dryness.
-
Purification: Treat the crude compound with methanol and ethyl acetate, followed by heating to 70-75°C. Allow the solution to cool slowly to room temperature to crystallize the product. Filter the crystallized material and wash with ethyl acetate to afford the pure compound.[9]
Analytical Characterization
Following synthesis and purification, the identity and purity of the compound are confirmed using standard analytical techniques.
-
Chromatography: Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound and determine the presence of any impurities or byproducts.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. For this compound, one would expect to see characteristic signals for the aromatic protons, the methylene protons adjacent to the amino and carbonyl groups, and exchangeable protons from the amino and hydroxyl groups.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used to determine the mass-to-charge ratio of the molecular ion.
Caption: A standard workflow for the purification and analysis of the title compound.
Reactivity and Potential Applications
The molecule's functional groups define its chemical reactivity and potential as a versatile building block.[5]
-
Nucleophilic Amino Group: The primary amine can readily participate in reactions such as N-alkylation, acylation, and reductive amination.
-
Electrophilic Carbonyl Carbon: The ketone group is susceptible to nucleophilic attack, enabling reactions like reduction to an alcohol or the formation of imines.
-
Phenolic Hydroxyl Group: This group can undergo O-alkylation or acylation and influences the reactivity of the aromatic ring.
While specific signaling pathways for this compound are not extensively detailed in the literature, its structure is analogous to precursors of adrenergic drugs. It has been shown to interact with enzymes involved in metabolic pathways and oxidative stress responses.[5] Furthermore, the structurally related precursor, 2-Bromo-1-(4-hydroxyphenyl)ethanone, is known to be a cell-permeable inhibitor of protein-tyrosine phosphatases (PTPs), such as SHP-1, by covalently blocking the catalytic domain.[6] This suggests that derivatives of the title compound could be explored for similar enzyme-inhibiting activities.
Caption: Logical diagram of the primary reactive sites on the molecule.
References
- 1. Ethanone, 2-amino-1-(4-hydroxyphenyl)- | C8H9NO2 | CID 193549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound hydrochloride (EVT-296398) | 19745-72-3 [evitachem.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 9. scihorizon.com [scihorizon.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-hydroxyphenyl)ethanone, also known by synonyms such as p-hydroxyphenacylamine and α-amino-p-hydroxyacetophenone, is an organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including adrenaline analogs.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of its more stable and commonly used hydrochloride salt, this compound hydrochloride (CAS RN: 19745-72-3). The information presented herein is intended to support research and development activities by providing key data on its characteristics, handling, and potential applications.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | p-hydroxyphenacylamine, α-amino-p-hydroxyacetophenone |
| CAS Number | 60965-33-5 (free base), 19745-72-3 (hydrochloride) |
| Molecular Formula | C₈H₉NO₂ (free base), C₈H₁₀ClNO₂ (hydrochloride) |
| Molecular Weight | 151.17 g/mol (free base), 187.62 g/mol (hydrochloride)[2][3] |
| Chemical Structure | A p-hydroxyphenyl ring attached to a carbonyl group, which is adjacent to an amino-methyl group. |
Physical Properties
The hydrochloride salt of this compound is typically a white to off-white crystalline solid.[4] Its physical properties are summarized in the table below.
| Property | Value |
| Appearance | White crystalline solid[4] |
| Melting Point | 241-251 °C (with decomposition)[1] |
| Boiling Point | 351.4 °C (Predicted)[5][6] |
| Solubility | Soluble in water and polar organic solvents. Solubility is greater in water than in ethanol, and greater in ethanol than in acetone.[4] |
| pKa | 8.02 (Predicted) |
Chemical Properties and Reactivity
This compound hydrochloride exhibits reactivity characteristic of its constituent functional groups: a phenolic hydroxyl group, a primary amine, and a ketone.
-
Oxidation: The phenolic hydroxyl group can be oxidized to form the corresponding quinone.[1]
-
Reduction: The ketone functional group can be reduced to a secondary alcohol.[1]
-
Substitution: The hydroxyl group on the phenyl ring can undergo substitution reactions.[1]
-
Salt Formation: The primary amine readily forms a hydrochloride salt, which enhances the compound's stability and solubility in aqueous media.[1]
Spectroscopic Data
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aromatic protons (~6.8-7.2 ppm), methylene protons (~3.5-4.0 ppm), and amine protons (~2.5-3.0 ppm).[1] |
| FT-IR (cm⁻¹) | Phenolic -OH stretch (~3200 cm⁻¹), amine -NH₂ stretch (~3300 cm⁻¹), and ketone C=O stretch (~1700 cm⁻¹).[1] |
Experimental Protocols
Synthesis of this compound Hydrochloride
A common synthetic route involves a two-step process starting with 4-hydroxyacetophenone.[1]
Step 1: Oximation of 4-Hydroxyacetophenone
-
Dissolve 4-hydroxyacetophenone and hydroxylamine hydrochloride in a 3:1 mixture of ethanol and water.
-
Add sodium hydroxide to the solution.
-
Heat the reaction mixture at 70°C for 6 hours.
-
Monitor the reaction for the formation of the oxime intermediate.
Step 2: Reduction of the Oxime
-
To the reaction mixture containing the oxime intermediate, add sodium borohydride.
-
Continue the reaction until the reduction to the amine is complete.
-
The resulting this compound (free base) can be isolated.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the isolated free base in anhydrous diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution at 0°C.
-
Continue bubbling until the precipitation of the hydrochloride salt is complete.
-
Filter the precipitate, wash with cold diethyl ether, and dry under a vacuum.
References
- 1. This compound hydrochloride | 19745-72-3 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound hydrochloride (EVT-296398) | 19745-72-3 [evitachem.com]
- 5. Cas 77369-38-1,this compound hydrochloride | lookchem [lookchem.com]
- 6. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical and Physical Properties
This compound hydrochloride, also known by synonyms such as α-Amino-p-hydroxyacetophenone hydrochloride and 2-Amino-4'-hydroxyacetophenone hydrochloride, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | This compound;hydrochloride | [2] |
| CAS Number | 19745-72-3 | [2][3] |
| Molecular Formula | C₈H₁₀ClNO₂ | [2][3] |
| Molecular Weight | 187.62 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 245-252 °C (decomposition) | Not explicitly cited |
| Boiling Point (Predicted) | 351.4 °C | Not explicitly cited |
| Density (Predicted) | 1.228 g/cm³ | Not explicitly cited |
| pKa (Predicted) | 8.02 | Not explicitly cited |
| Solubility | Soluble in water and polar organic solvents | Not explicitly cited |
| InChI Key | WOXTWTXRXKAZPT-UHFFFAOYSA-N | [2][3] |
Spectroscopic Data
Synthesis and Manufacturing
Several synthetic routes for this compound and its subsequent conversion to the hydrochloride salt have been documented.
Friedel-Crafts Acylation followed by Amination
A common laboratory-scale synthesis involves a two-step process starting from 4-hydroxyphenol.[1]
Experimental Protocol:
-
Friedel-Crafts Acylation: 4-Hydroxyphenol is reacted with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as a catalyst. The reaction is typically carried out in a solvent like dichloromethane at a reduced temperature (0–5°C). This step yields the intermediate, 4-hydroxyacetophenone.[1]
-
Amination: The 4-hydroxyacetophenone intermediate is then aminated using reagents such as ammonium acetate and sodium cyanoborohydride in a solvent like methanol under reflux conditions.[1]
-
Hydrochloride Salt Formation: The resulting free base, this compound, is dissolved in a suitable anhydrous solvent like diethyl ether. Dry hydrogen chloride gas is then bubbled through the solution at 0°C until precipitation of the hydrochloride salt is complete. The salt is then filtered, washed with cold ether, and dried under vacuum.[1]
Table 2: Summary of Friedel-Crafts Acylation and Amination Synthesis
| Step | Reagents | Catalyst | Solvent | Temperature | Typical Yield |
| Acylation | 4-Hydroxyphenol, Acetyl Chloride | AlCl₃ | Dichloromethane | 0–5°C | 78–85% |
| Amination | 4-hydroxyacetophenone, Ammonium acetate, Sodium cyanoborohydride | - | Methanol | Reflux (65°C) | ~75% (free base) |
| Salt Formation | This compound, HCl gas | - | Diethyl ether | 0°C | 95–98% |
Industrial Production Method
A Japanese patent describes an efficient method for industrial production, which involves the reaction of phenol with aminoacetonitrile hydrochloride in the presence of anhydrous aluminum chloride and dry hydrogen chloride gas, using ethylene dichloride as the solvent. This process generates an imine intermediate that is subsequently hydrolyzed to yield the final product.[5][6]
Analytical Methods
Specific, validated analytical methods for "this compound" hydrochloride are not widely published. However, standard analytical techniques for amino ketones can be adapted.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the analysis of this compound. A typical starting point for method development would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ketone chromophore.
Biological Activity and Potential Signaling Pathways
This compound hydrochloride is primarily recognized as a crucial intermediate in the synthesis of adrenergic compounds, such as octopamine and its analogs.[5] Its structural similarity to endogenous catecholamines suggests potential interactions with adrenergic signaling pathways. Furthermore, as a phenolic compound, it is hypothesized to possess antioxidant properties.
Potential Role in Adrenergic Signaling
As a precursor to adrenergic agonists, it is plausible that the molecule itself could have some affinity for adrenergic receptors, although likely much lower than its downstream products. Adrenergic signaling is critical in regulating a host of physiological processes.
References
- 1. Ethanone, 1-(4-hydroxyphenyl)-2-phenyl- [webbook.nist.gov]
- 2. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Ethanone, 2-amino-1-(4-hydroxyphenyl)- | C8H9NO2 | CID 193549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 6. Buy this compound hydrochloride (EVT-296398) | 19745-72-3 [evitachem.com]
Solubility and Application of 2-Amino-1-(4-hydroxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-1-(4-hydroxyphenyl)ethanone and its hydrochloride salt. Due to a lack of specific quantitative solubility data in publicly available literature, this guide presents the available qualitative information, a general experimental protocol for determining solubility, and explores the compound's significant role as a precursor in the biosynthesis of the invertebrate neurotransmitter, octopamine.
Qualitative Solubility of this compound
The solubility of this compound is primarily dictated by its molecular structure, which includes a polar phenolic hydroxyl group and an amino group, as well as a less polar phenyl ring and a ketone group. The hydrochloride salt form generally exhibits enhanced solubility in polar solvents due to the ionic nature of the ammonium chloride group.
The available literature indicates a general trend of solubility in polar solvents. The hydrochloride salt of this compound is reported to be soluble in water, with decreasing solubility in less polar organic solvents such as ethanol and acetone.
Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt
| Solvent | Compound Form | Reported Solubility |
| Water | Hydrochloride Salt | Soluble |
| Ethanol | Hydrochloride Salt | Less soluble than in water |
| Acetone | Hydrochloride Salt | Less soluble than in ethanol |
| Polar Organic Solvents | Free Base & HCl Salt | Generally Soluble |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established experimental methodologies can be employed.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound in a specific solvent.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the organic solvent of interest in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Solvent Evaporation: A precisely measured volume of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not degrade the solute).
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved compound is determined by subtracting the initial weight of the empty container.
-
Calculation: The solubility is calculated and expressed in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
UV-Vis Spectrophotometry Method
This method is suitable for compounds that exhibit a chromophore and absorb light in the ultraviolet-visible range.
Methodology:
-
Standard Curve Generation: A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Dilution: A small, accurately measured volume of the clear saturated solution is diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.
-
Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.
-
Solubility Calculation: The concentration of the original saturated solution is calculated by taking the dilution factor into account, providing the solubility of the compound.
Biological Significance and Synthetic Pathway
This compound is a key intermediate in the synthesis of octopamine, an important biogenic amine in invertebrates that functions as a neurotransmitter, neuromodulator, and neurohormone, analogous to norepinephrine in vertebrates.
Synthesis of Octopamine
The synthesis of octopamine from this compound involves a reduction of the ketone group to a secondary alcohol.
Caption: Workflow for the synthesis of Octopamine.
Octopamine Signaling Pathway
Once synthesized, octopamine exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface of target neurons or other cells in invertebrates. This binding initiates a signaling cascade that modulates various physiological processes.
Caption: Simplified Octopamine signaling cascade.
The Dual Reactivity of 2-Amino-1-(4-hydroxyphenyl)ethanone: A Technical Guide to the Chemistry of its Amine and Ketone Moieties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1-(4-hydroxyphenyl)ethanone, a molecule of significant interest in medicinal chemistry and organic synthesis, possesses a unique chemical architecture featuring both a primary amine and a ketone functional group. This duality in reactivity presents both opportunities and challenges for chemists aiming to utilize this scaffold for the development of novel compounds. This technical guide provides a comprehensive overview of the reactivity of the amine and ketone groups within this molecule, detailing key chemical transformations, experimental protocols, and strategies for selective modification. Furthermore, it delves into the biological significance of this compound, also known as norphenylephrine or octopamine, by illustrating its role in the octopaminergic signaling pathway.
Introduction
This compound is a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its structure, featuring a phenolic hydroxyl group, a primary amine, and a ketone, allows for a wide range of chemical modifications.[2] Understanding the distinct and competitive reactivity of the amine and ketone functionalities is paramount for designing efficient and selective synthetic routes. This guide aims to provide a detailed exploration of these reactions, supported by experimental data and protocols, to aid researchers in harnessing the full potential of this valuable chemical entity.
Reactivity of the Amine Group
The primary amine group in this compound is a potent nucleophile, making it susceptible to a variety of electrophilic reagents.[3][4] Key reactions involving the amine group include acylation, alkylation, and sulfonylation.
N-Acylation
The reaction of the primary amine with acylating agents, such as acid chlorides or anhydrides, readily forms stable amide derivatives. This transformation is fundamental in peptide synthesis and for modifying the pharmacokinetic properties of drug candidates.[5]
Experimental Protocol: N-Acetylation of this compound
-
Materials: this compound hydrochloride, acetic anhydride, pyridine, dichloromethane (DCM).
-
Procedure:
-
Suspend this compound hydrochloride (1 equivalent) in DCM.
-
Add pyridine (2.2 equivalents) to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.
-
| Reaction | Reagents | Solvent | Temperature | Yield (%) | Reference |
| N-Acetylation | Acetic anhydride, Pyridine | DCM | 0 °C to RT | >90 (estimated) | General procedure |
Table 1: Summary of N-Acylation Reaction.
Selective Protection of the Amine Group
To achieve selective reactions at the ketone or hydroxyl group, the highly reactive amine must often be protected. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).[6]
Experimental Workflow: Amine Protection
Caption: Workflow for the protection of the primary amine group.
Reactivity of the Ketone Group
The ketone group in this compound is an electrophilic center that can undergo nucleophilic addition and condensation reactions.
Reduction of the Ketone
The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[7][8] This reaction is often a key step in the synthesis of adrenergic agonists.
Experimental Protocol: Reduction of this compound
-
Materials: this compound, Sodium Borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 1M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the alcohol product.
-
| Reaction | Reagent | Solvent | Temperature | Yield (%) | Reference |
| Ketone Reduction | NaBH₄ | Methanol | 0 °C to RT | 85-95 | [9] |
Table 2: Summary of Ketone Reduction Reaction.
Condensation Reactions: Schiff Base Formation
The ketone can react with primary amines to form imines, also known as Schiff bases.[10] This reaction is typically acid-catalyzed and involves the elimination of a water molecule.[11]
Experimental Protocol: Schiff Base Formation
-
Materials: this compound, Aniline (or other primary amine), Ethanol, Glacial Acetic Acid (catalyst).
-
Procedure:
-
Dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
-
| Reaction | Reagents | Solvent | Catalyst | Yield (%) | Reference |
| Schiff Base Formation | Primary Amine | Ethanol | Acetic Acid | 60-80 | [12] |
Table 3: Summary of Schiff Base Formation.
Relative Reactivity and Selective Transformations
The presence of both a nucleophilic amine and an electrophilic ketone in the same molecule necessitates careful consideration of reaction conditions to achieve selectivity.
-
Amine Reactivity: The primary amine is generally more nucleophilic than the hydroxyl group and will react preferentially with electrophiles under neutral or basic conditions.
-
Ketone Reactivity: The ketone is susceptible to nucleophilic attack, particularly by strong nucleophiles or under acidic conditions that activate the carbonyl group.
Logical Relationship for Selective Reactions
Caption: Strategies for achieving selective modification of the amine or ketone group.
Biological Significance: The Octopamine Signaling Pathway
This compound is also known as octopamine, a key neurotransmitter and neuromodulator in invertebrates, analogous to norepinephrine in vertebrates.[13] It is involved in a multitude of physiological processes, including learning, memory, and the "fight-or-flight" response.[3][14] The biological effects of octopamine are mediated through its interaction with specific G-protein coupled receptors (GPCRs).[12]
Octopamine Signaling Pathway
Caption: Simplified overview of the octopamine signaling pathway.
Conclusion
This compound is a molecule with a rich and diverse chemistry, primarily dictated by the interplay of its amine and ketone functional groups. A thorough understanding of their respective reactivities and the methods for achieving selective transformations is crucial for its effective utilization in synthetic chemistry and drug development. This guide has provided a foundational overview of these aspects, offering detailed experimental protocols and insights into the biological context of this important molecule. It is anticipated that this information will serve as a valuable resource for researchers working in these fields, facilitating the development of novel and impactful chemical entities.
References
- 1. Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound hydrochloride (EVT-296398) | 19745-72-3 [evitachem.com]
- 3. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N-acetylation of serotonin, octopamine and dopamine by adult Brugia pahangi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. This compound hydrochloride | 19745-72-3 | Benchchem [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Biological Activity of 2-Amino-1-(4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the potential biological activities of the compound 2-Amino-1-(4-hydroxyphenyl)ethanone, also known as p-hydroxy-alpha-aminoacetophenone. Drawing from available literature on its structural analogs and related compounds, this document explores its potential as a modulator of adrenergic receptors, an enzyme inhibitor, and an antioxidant. While quantitative data for the specific compound remains limited in publicly accessible databases, this guide synthesizes the existing knowledge to provide a framework for future research and drug development efforts. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate further investigation.
Introduction
This compound is a primary amine and a ketone with a chemical structure analogous to endogenous catecholamines like norepinephrine. Its molecular formula is C₈H₉NO₂. This structural similarity suggests a potential for interaction with biological targets of catecholamines, primarily adrenergic receptors. Furthermore, the presence of a phenolic hydroxyl group indicates potential antioxidant properties. This compound also serves as a versatile building block in medicinal chemistry for the synthesis of more complex molecules with enhanced or novel biological activities.[1] This guide aims to consolidate the current understanding of its potential biological activities and provide a practical resource for researchers in the field.
Potential Biological Activities
The biological activities of this compound are not extensively documented in peer-reviewed literature with specific quantitative data. However, based on its structural features and the activities of related compounds, several potential biological roles can be inferred.
Adrenergic Receptor Modulation
The structural resemblance of this compound to norepinephrine suggests that it may bind to and modulate the activity of adrenergic receptors (α and β subtypes). These receptors are G-protein coupled receptors that play a crucial role in regulating a wide array of physiological processes, including cardiovascular function, neurotransmission, and metabolism. Agonist or antagonist activity at these receptors could have significant therapeutic implications.
Enzyme Inhibition
Derivatives of structurally similar aminoacetophenones have been investigated for their enzyme inhibitory potential.
-
Tyrosinase Inhibition: Hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives have shown potent tyrosinase inhibitory activity, with some analogues exhibiting significantly lower IC50 values than the standard inhibitor, kojic acid.[2] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.
-
Carbonic Anhydrase and Acetylcholinesterase Inhibition: 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones have demonstrated inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and II) and acetylcholinesterase (AChE), with Ki values in the nanomolar range.[3]
-
STAT6 Inhibition: Certain 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of STAT6, a key signaling protein in the IL-4/IL-13 pathway, with IC50 values in the nanomolar range.[4]
Antioxidant Activity
The phenolic hydroxyl group in this compound suggests that it may possess antioxidant properties by acting as a radical scavenger. The antioxidant potential of phenolic compounds is well-established, and assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to evaluate this activity.
Quantitative Data Summary
Table 1: Tyrosinase Inhibitory Activity of 2-[(4-acetylphenyl)amino]-2-oxoethyl Derivatives [2]
| Compound | IC50 (µM) |
| 2-[(4-Acetylphenyl)amino]-2-oxoethyl 3-(4-hydroxyphenyl)propanoate (5e) | Potent (exact value not specified in abstract) |
| Analogue 5c | 0.0089 |
| Kojic Acid (Standard) | 16.69 |
Table 2: Enzyme Inhibitory Activity of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanone Derivatives [3]
| Compound | Target Enzyme | Ki (nM) | IC50 (nM) |
| Compound 1 | hCA II | 8.76 ± 0.84 | 28.76 |
| Compound 2 | AChE | 22.13 ± 1.96 | - |
| Compound 2 | hCA I | 8.61 ± 0.90 | - |
| Compound 4 | AChE | 23.71 ± 2.95 | - |
| Tacrine (Standard) | AChE | 37.45 ± 3.12 | 40.76 |
Table 3: STAT6 Inhibitory Activity of a 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide Derivative [4]
| Compound | Target | IC50 (nM) |
| 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (2t, AS1517499) | STAT6 | 21 |
| 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (2t, AS1517499) | IL-4-induced Th2 differentiation | 2.3 |
Experimental Protocols
The following are generalized protocols for key experiments relevant to assessing the biological activity of this compound. These should be adapted and optimized for specific experimental conditions.
Adrenergic Receptor Binding Assay (Radioligand Competition)
This protocol describes a method to determine the binding affinity of a test compound for adrenergic receptors.
Methodology:
-
Membrane Preparation: Isolate cell membranes expressing the adrenergic receptor subtype of interest from cultured cells or tissue homogenates.
-
Binding Reaction: In a multi-well plate, incubate the prepared membranes with a constant concentration of a suitable radioligand (e.g., [³H]prazosin for α1 receptors, [³H]yohimbine for α2 receptors, or [³H]CGP 12177 for β receptors) and varying concentrations of the test compound (this compound).
-
Incubation: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Tyrosinase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of a compound on tyrosinase activity.[5][6]
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), L-tyrosine or L-DOPA as the substrate, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
-
Enzyme Addition: Initiate the reaction by adding a solution of mushroom tyrosinase to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at 475 nm over time using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.[7]
DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant activity of a compound.[8][9][10]
Methodology:
-
Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction with DPPH: To each dilution of the test compound, add a solution of DPPH in the same solvent. The final concentration of DPPH should result in an absorbance of approximately 1.0 at 517 nm.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound. Determine the EC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
Caption: Potential Adrenergic Signaling Pathway.
References
- 1. Buy this compound hydrochloride (EVT-296398) | 19745-72-3 [evitachem.com]
- 2. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: A Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-hydroxyphenyl)ethanone, also known as 4-hydroxy-α-aminoacetophenone, is a key building block in organic synthesis, particularly valued for its role as a precursor to a variety of biologically active molecules. Its structure, featuring a p-hydroxyphenyl moiety and a β-amino ketone functional group, allows for a range of chemical transformations, making it an important intermediate in the pharmaceutical industry. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on experimental details and quantitative data to support researchers in their synthetic endeavors.
Physicochemical Properties
This compound is typically handled as its hydrochloride salt to improve stability and solubility.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ (free base), C₈H₁₀ClNO₂ (HCl salt) | [2][3] |
| Molecular Weight | 151.16 g/mol (free base), 187.62 g/mol (HCl salt) | [2][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 249–251°C (HCl salt) | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
Synthesis of this compound Hydrochloride
The most common and industrially viable method for the synthesis of this compound hydrochloride is through a Friedel-Crafts acylation reaction.[4]
Experimental Protocol: Friedel-Crafts Acylation
Reaction: Phenol + Aminoacetonitrile hydrochloride → this compound hydrochloride
Reagents and Conditions:
| Reagent/Condition | Details | Reference |
| Starting Materials | Phenol, Aminoacetonitrile hydrochloride | [4] |
| Catalyst | Anhydrous aluminum chloride | [4] |
| Solvent | Ethylene dichloride | [4] |
| Activating Agent | Dry hydrogen chloride gas | [4] |
| Temperature | 30-60°C (preferably 35-45°C) | [4] |
| Yield | Up to 75-80% | [5] |
Procedure:
-
To a reaction vessel, add ethylene dichloride, phenol, and aminoacetonitrile hydrochloride.
-
Cool the mixture and slowly add anhydrous aluminum chloride while maintaining the temperature.
-
Introduce dry hydrogen chloride gas into the mixture.
-
The reaction proceeds via an intermediate imine layer which separates.
-
After the reaction is complete, the imine layer is separated and hydrolyzed to yield the crude product.
-
The crude product is then recrystallized, typically from methanol, to afford the final this compound hydrochloride.[5]
An alternative, though less common, synthetic route involves the Friedel-Crafts reaction of anisole with chloroacetyl chloride, followed by demethylation and subsequent amination.[4]
Applications in the Synthesis of Sympathomimetic Amines
This compound is a crucial precursor for the synthesis of several sympathomimetic amines, which are compounds that mimic the effects of stimulating the sympathetic nervous system.
Synthesis of Octopamine
Octopamine, a biogenic amine that functions as a neurotransmitter and neuromodulator in invertebrates, can be synthesized by the catalytic hydrogenation of this compound.[6]
Reaction: this compound hydrochloride → DL-Octopamine hydrochloride
Reagents and Conditions:
| Reagent/Condition | Details | Reference |
| Starting Material | This compound hydrochloride | [5] |
| Catalyst | 5% Palladium on Carbon (Pd/C) | [5] |
| Solvent | Methanol and water mixture | [5] |
| Reaction Type | Catalytic hydrogenation | [5] |
| Yield | High | [5] |
Procedure:
-
Dissolve this compound hydrochloride in a mixture of methanol and water in a high-pressure autoclave.
-
Add 5% Pd/C catalyst to the solution.
-
Pressurize the autoclave with hydrogen gas.
-
The reaction mixture is stirred under hydrogen pressure until the reaction is complete.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure to yield DL-octopamine hydrochloride.
Caption: Synthesis of Octopamine.
Synthesis of Synephrine
Synephrine, an alkaloid found in the fruit of Citrus aurantium, is used as a sympathomimetic agent. Its synthesis can be achieved from this compound through a multi-step process. A common route involves the N-benzylation of the starting material, followed by reduction and subsequent debenzylation.
Caption: Synephrine Synthesis Workflow.
Claisen-Schmidt Condensation
The ketone functionality in this compound can participate in Claisen-Schmidt condensations with aromatic aldehydes that lack α-hydrogens to form chalcones. These chalcones are investigated for their antioxidant and anti-inflammatory properties.[1]
Experimental Protocol: Claisen-Schmidt Condensation
Reaction: this compound + Benzaldehyde → (2E)-1-(2-amino-4-hydroxyphenyl)-3-phenylprop-2-en-1-one
Reagents and Conditions:
| Reagent/Condition | Details | Reference |
| Starting Materials | This compound, Benzaldehyde | [7][8] |
| Catalyst | Aqueous Sodium Hydroxide (NaOH) | [7][8] |
| Solvent | Ethanol | [7] |
| Temperature | Room Temperature | [8] |
| Reaction Time | 24-48 hours | [8] |
Procedure:
-
Dissolve this compound and benzaldehyde in ethanol in a reaction flask.
-
Add aqueous sodium hydroxide solution to the mixture with stirring.
-
Continue stirring at room temperature for 24-48 hours, during which a precipitate may form.
-
The reaction mixture is then cooled in an ice bath to complete the precipitation.
-
The crude product is collected by filtration, washed with cold water and cold ethanol, and then recrystallized from a suitable solvent like ethanol to yield the pure chalcone.[7]
Signaling Pathways of Synthesized Molecules
The sympathomimetic amines synthesized from this compound exert their biological effects by interacting with adrenergic receptors.
Norepinephrine Signaling Pathway
Norepinephrine, a primary neurotransmitter of the sympathetic nervous system, activates both α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[9] This activation triggers downstream signaling cascades that mediate the "fight-or-flight" response.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 5. CN102381991A - Method for synthesizing DL-Octopamine hydrochloride - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. nevolab.de [nevolab.de]
- 9. Norepinephrine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone from Phenol
Introduction
2-Amino-1-(4-hydroxyphenyl)ethanone, also known as α-amino-p-hydroxyacetophenone, is a valuable chemical intermediate in the pharmaceutical industry. It serves as a key precursor for the synthesis of various biologically active compounds, including adrenergic agonists like octopamine. This document provides detailed protocols for a multi-step synthesis of this compound hydrochloride starting from phenol. The described pathway involves the protection of the phenolic hydroxyl group via acetylation, followed by a Fries rearrangement to form the key intermediate, 4-hydroxyacetophenone. Subsequent α-bromination and amination yield the target compound.
Overall Synthetic Pathway
The synthesis from phenol to this compound hydrochloride is a four-step process. The initial acetylation protects the reactive hydroxyl group, enabling the subsequent acyl group migration. The introduction of the amino group is achieved via an α-haloketone intermediate, for which alternative amination protocols are presented.
Caption: Overall synthetic workflow from phenol to the target hydrochloride salt.
Experimental Protocols
Step 1: Acetylation of Phenol to Phenyl Acetate
This step protects the phenolic hydroxyl group by converting it into an ester, which facilitates the subsequent Fries rearrangement. The reaction is an esterification using acetic anhydride in a basic medium.[1][2][3]
Protocol:
-
Add phenol (1.20 g) to a 25 mL round-bottom flask (RBF).[1]
-
Add 4 M aqueous sodium hydroxide (5 mL) to the RBF and swirl until the phenol dissolves completely, forming sodium phenoxide.[1]
-
Add a magnetic stirrer bar and cool the mixture with ice-chilled water (8 mL).[1]
-
While stirring at room temperature, add acetic anhydride (1.5 mL) dropwise using a Pasteur pipette.[1]
-
After the addition is complete, continue stirring for 5 minutes.[1]
-
Transfer the reaction mixture to a 100 mL separating funnel and extract with dichloromethane (2 x 15 mL).[1]
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (20 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield phenyl acetate as a colorless liquid.[1]
| Parameter | Value/Condition | Reference |
| Reactants | Phenol, Acetic Anhydride | [1][4] |
| Base | 4 M Sodium Hydroxide | [1] |
| Solvent | Dichloromethane (for extraction) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | ~10 minutes | [1] |
| Typical Yield | >90% | [5] |
Step 2: Fries Rearrangement of Phenyl Acetate to 4-Hydroxyacetophenone
The Fries rearrangement is an isomerization of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid.[1][6] This reaction regioselectively produces the para-substituted isomer as the major product under thermodynamic control.[1][7]
Protocol:
-
In a clean, dry 25 mL RBF equipped with a magnetic stirrer, add trifluoromethanesulfonic acid (0.5 mL) and cool the flask to 0 °C in an ice bath.[1]
-
Add phenyl acetate (50 µL) to the cooled acid and stir the mixture for 30 minutes at 0 °C.[1]
-
Carefully add the contents of the RBF to a beaker containing approximately 25 mL of an ice-water mixture.[1]
-
Once the ice has melted, transfer the mixture to a 100 mL separating funnel and extract with dichloromethane (2 x 15 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-hydroxyacetophenone.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water).
| Parameter | Value/Condition | Reference |
| Reactant | Phenyl Acetate | [1] |
| Catalyst | Trifluoromethanesulfonic acid (Brønsted) or AlCl₃ (Lewis) | [1][7] |
| Solvent | None (neat) or Nitrobenzene/Chlorobenzene with AlCl₃ | [1][8] |
| Temperature | 0 °C (with CF₃SO₃H) | [1] |
| Reaction Time | 30 minutes | [1] |
| Typical Yield | 50-95% (highly dependent on catalyst and conditions) | [1][8][9] |
Step 3: α-Bromination of 4-Hydroxyacetophenone
This step introduces a bromine atom at the α-position to the carbonyl group, creating a reactive site for nucleophilic substitution in the subsequent amination step. The reaction is typically an acid-catalyzed halogenation.[10][11]
Protocol:
-
Dissolve 4-hydroxyacetophenone (10 mmol) in glacial acetic acid (20 mL) in a 100 mL RBF protected from light.
-
Add a catalytic amount of hydrobromic acid (48%, 2-3 drops).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (10 mmol) in glacial acetic acid (5 mL) dropwise with constant stirring.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.
-
Filter the solid, wash thoroughly with cold water to remove acetic acid and HBr, and then dry under vacuum. The product is 2-bromo-1-(4-hydroxyphenyl)ethanone.
| Parameter | Value/Condition | Reference |
| Reactant | 4-Hydroxyacetophenone | [12] |
| Reagent | Bromine (Br₂) | [10][12] |
| Catalyst | Hydrobromic Acid (HBr) | [10] |
| Solvent | Glacial Acetic Acid | [12] |
| Temperature | 0 °C to Room Temperature | [12] |
| Typical Yield | 70-85% | [12] |
Step 4: Amination of 2-Bromo-1-(4-hydroxyphenyl)ethanone
This is the final key step to introduce the amino group. Several methods exist, with the Delépine and direct amination reactions being common choices.
Caption: Comparison of two common pathways for the final amination step.
Method A: Delépine Reaction
The Delépine reaction provides a method for synthesizing primary amines from alkyl halides using hexamethylenetetramine (HMTA), followed by acidic hydrolysis.[13][14][15] This method is advantageous as it selectively produces primary amines with minimal side reactions.[14][15]
Protocol:
-
Charge a round-bottom flask with 2-bromo-1-(4-hydroxyphenyl)ethanone (10 mmol), hexamethylenetetramine (HMTA, 11 mmol), isopropyl alcohol (20 mL), and acetonitrile (20 mL).[16]
-
Stir the mixture at room temperature. An immediate formation of a creamy white solid (the quaternary ammonium salt) should be observed.[16]
-
Stir for 2-3 hours to ensure complete salt formation.
-
Filter the salt and wash with a small amount of cold isopropyl alcohol.
-
Transfer the salt to a new flask and add a mixture of concentrated hydrochloric acid and ethanol (1:1, 30 mL).
-
Reflux the mixture for 2-4 hours to hydrolyze the salt.[14]
-
Cool the reaction mixture and filter to remove ammonium chloride.
-
Evaporate the filtrate to obtain the crude hydrochloride salt of the product. The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃) followed by extraction.
| Parameter | Value/Condition | Reference |
| Reactants | 2-Bromo-1-(4-hydroxyphenyl)ethanone, HMTA | [16] |
| Solvent | Isopropyl Alcohol, Acetonitrile | [16] |
| Hydrolysis | Ethanolic HCl | [14] |
| Temperature | Room temp (salt formation), Reflux (hydrolysis) | [14][16] |
| Advantage | Selective formation of primary amine | [14] |
Method B: Direct Reductive Amination
An alternative approach involves the direct amination of the ketone intermediate using ammonium acetate and a reducing agent.[17]
Protocol:
-
Dissolve 4-hydroxyacetophenone (the ketone intermediate before bromination) in methanol.[17]
-
Add ammonium acetate and sodium cyanoborohydride.[17]
-
Reflux the mixture at 65 °C for 8 hours.[17]
-
After the reaction is complete, cool the mixture and quench carefully with water.
-
Adjust the pH to be basic and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to obtain the free base of this compound.[17]
-
Purify the product via recrystallization from ethanol.[17]
| Parameter | Value/Condition | Reference |
| Reactant | 4-Hydroxyacetophenone | [17] |
| Reagents | Ammonium Acetate, Sodium Cyanoborohydride | [17] |
| Solvent | Methanol | [17] |
| Temperature | 65 °C (Reflux) | [17] |
| Reaction Time | 8 hours | [17] |
| Typical Yield | 75% (from 4-hydroxyacetophenone) | [17] |
Final Step: Hydrochloride Salt Formation
Converting the final amine product to its hydrochloride salt enhances its stability and aqueous solubility, which is often desirable for pharmaceutical applications.[17]
Protocol:
-
Dissolve the purified this compound (free base) in anhydrous diethyl ether.[17]
-
Cool the solution to 0 °C in an ice bath.[17]
-
Bubble dry hydrogen chloride gas through the solution with gentle stirring.[17]
-
Continue bubbling until the precipitation of the white hydrochloride salt is complete.[17]
-
Filter the precipitate, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product.[17]
| Parameter | Value/Condition | Reference |
| Reactant | This compound (free base) | [17] |
| Reagent | Dry Hydrogen Chloride (HCl) gas | [17] |
| Solvent | Anhydrous Diethyl Ether | [17] |
| Temperature | 0 °C | [17] |
| Typical Yield | 95-98% | [17] |
References
- 1. books.rsc.org [books.rsc.org]
- 2. doubtnut.com [doubtnut.com]
- 3. How is phenol converted into: (a) Salicylaldehyde (b) Phenylacetate?.. [askfilo.com]
- 4. Phenyl acetate - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 11. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 12. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delepine reaction [organic-chemistry.org]
- 14. Delépine reaction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. scihorizon.com [scihorizon.com]
- 17. This compound hydrochloride | 19745-72-3 | Benchchem [benchchem.com]
Application Notes & Protocols: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-1-(4-hydroxyphenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis often involves electrophilic aromatic substitution, with the Friedel-Crafts acylation and related reactions being cornerstone methodologies. However, the direct Friedel-Crafts acylation of phenol with an acylating agent bearing a free amino group is synthetically challenging. The amino group, being a Lewis base, can coordinate with the Lewis acid catalyst (e.g., AlCl₃), effectively deactivating it. Similarly, the lone pair of electrons on the phenolic oxygen can also complex with the catalyst, hindering the desired C-acylation on the aromatic ring.
To circumvent these issues, several strategic approaches have been developed. This document outlines two primary, robust protocols for the synthesis of this compound, leveraging modified Friedel-Crafts strategies:
-
Two-Step Synthesis: This involves an initial synthesis of the key intermediate, 4-hydroxyacetophenone, via the Fries Rearrangement (an intramolecular variant of Friedel-Crafts acylation), followed by α-amination.
-
Houben-Hoesch Reaction: This method serves as a more direct route, condensing phenol with an aminoacetonitrile salt in the presence of a Lewis acid catalyst.
Protocol 1: Two-Step Synthesis via 4-Hydroxyacetophenone Intermediate
This protocol is a widely employed and reliable method that first creates the ketone backbone and then introduces the amino functionality.
Logical Workflow for Protocol 1
Application Notes and Protocols for Reductive Amination of "2-Amino-1-(4-hydroxyphenyl)ethanone" Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-substituted derivatives of 2-amino-1-(4-hydroxyphenyl)ethanone via reductive amination. This foundational molecule serves as a versatile scaffold for generating diverse chemical entities with potential applications in drug discovery and development, including as intermediates for adrenaline analogs and compounds with antioxidant properties.[1]
Introduction
Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[2] This process typically involves the initial formation of an imine or iminium ion intermediate from the reaction of an amine with an aldehyde or ketone, followed by in-situ reduction using a suitable reducing agent. This one-pot approach is highly efficient and amenable to a wide range of substrates.[2]
Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). Sodium triacetoxyborohydride is a particularly mild and selective reagent, tolerant of various functional groups and often used in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3][4][5][6] Acetic acid can be used as a catalyst, especially for less reactive ketones.[3][4][5][6]
The protocols outlined below detail the reductive amination of this compound with various aromatic aldehydes, yielding a library of N-benzyl derivatives.
Experimental Protocols
General Procedure for the Reductive Amination of this compound with Aromatic Aldehydes
This protocol describes a general one-pot method for the synthesis of N-(substituted-benzyl)-2-amino-1-(4-hydroxyphenyl)ethanone derivatives.
Materials:
-
This compound hydrochloride
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a stirred suspension of this compound hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE), add the substituted aromatic aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes the expected outcomes for the reductive amination of this compound with various substituted benzaldehydes based on typical reductive amination yields.
| Entry | Aldehyde | Product | Expected Yield (%) |
| 1 | Benzaldehyde | N-benzyl-2-amino-1-(4-hydroxyphenyl)ethanone | 85-95 |
| 2 | 4-Chlorobenzaldehyde | N-(4-chlorobenzyl)-2-amino-1-(4-hydroxyphenyl)ethanone | 80-90 |
| 3 | 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)-2-amino-1-(4-hydroxyphenyl)ethanone | 88-98 |
| 4 | 4-Nitrobenzaldehyde | N-(4-nitrobenzyl)-2-amino-1-(4-hydroxyphenyl)ethanone | 75-85 |
| 5 | 2-Chlorobenzaldehyde | N-(2-chlorobenzyl)-2-amino-1-(4-hydroxyphenyl)ethanone | 70-80 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted this compound derivatives.
References
- 1. Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
Application Notes and Protocols for the Synthesis of Noradrenaline from 2-Amino-1-(4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic pathway for producing noradrenaline from the starting material 2-Amino-1-(4-hydroxyphenyl)ethanone. The synthesis is a two-step process involving an initial hydroxylation of the phenol to a catechol, followed by the stereoselective reduction of the ketone to the corresponding amino alcohol.
Overall Synthetic Pathway
The synthesis of noradrenaline from this compound requires two primary chemical transformations:
-
Hydroxylation: Introduction of a second hydroxyl group onto the phenyl ring at the C-3 position to form the catechol structure of 2-amino-1-(3,4-dihydroxyphenyl)ethanone (also known as noradrenalone or arterenone).
-
Reduction: Stereoselective reduction of the ketone functional group in noradrenalone to the secondary alcohol, yielding (R)-noradrenaline.
Application Notes and Protocols: 2-Amino-1-(4-hydroxyphenyl)ethanone as a Key Intermediate for Adrenergic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-1-(4-hydroxyphenyl)ethanone, also known as 4-hydroxy-α-aminoacetophenone, is a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a phenylethanolamine backbone, makes it an ideal starting material for the production of a class of adrenergic receptor agonists. These drugs are widely used for their sympathomimetic effects, including vasoconstriction, bronchodilation, and cardiac stimulation.
This document provides detailed application notes on the use of this compound in the synthesis of key adrenergic agents, specifically (R)-Octopamine and its N-methylated analog, (R)-Synephrine. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathways and relevant biological signaling cascades. A patent has highlighted the utility of this aminoketone as an intermediate for adrenaline analogs like octopamine hydrochloride[1].
Physicochemical Properties of the Intermediate
The hydrochloride salt of this compound is a stable, solid compound, making it convenient for storage and handling in a laboratory setting. Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound;hydrochloride | [2] |
| CAS Number | 19745-72-3 | [2] |
| Molecular Formula | C₈H₁₀ClNO₂ | [2] |
| Molecular Weight | 187.62 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
Applications in Pharmaceutical Synthesis
Overview of Target Molecules: Octopamine and Synephrine
Octopamine and Synephrine are naturally occurring protoalkaloids that act as adrenergic agonists.
-
(R)-Octopamine (Norsynephrine): Considered a major neurohormone in invertebrates, it also acts as a trace amine in vertebrates, interacting with adrenergic receptors[4]. It is synthesized biologically from tyramine[5].
-
(R)-Synephrine (Oxedrine): The N-methylated derivative of octopamine, synephrine is the principal active alkaloid found in the fruit of Citrus aurantium (bitter orange)[6]. It is widely used in dietary supplements for weight management and as a sympathomimetic pharmaceutical for its vasoconstrictor properties[6].
General Synthetic Pathway
The conversion of this compound to target molecules like Octopamine and Synephrine generally involves the stereoselective reduction of the ketone group to a secondary alcohol. For N-substituted targets like Synephrine, additional steps of amine protection and/or alkylation are required. Modern methods, however, allow for direct asymmetric reduction of the unprotected aminoketone[7].
Caption: General synthetic workflows from the intermediate to Octopamine and Synephrine.
Detailed Experimental Protocols
Protocol 1: One-Step Asymmetric Synthesis of (R)-Octopamine
This protocol is adapted from a highly efficient method utilizing ruthenium-catalyzed asymmetric transfer hydrogenation of the unprotected α-amino ketone hydrochloride salt[7].
Materials:
-
This compound hydrochloride (1.0 eq)
-
Methanol (MeOH, 10 V)
-
Ruthenium catalyst (e.g., (S,S)-Ts-DPEN RuCl(p-cymene), 0.15 mol%)
-
Formic acid/Triethylamine (HCOOH/TEA) azeotrope (5:2 ratio, 1.3 V)
-
Ammonium hydroxide (NH₄OH, 28% aq., 1.25 V)
-
Deionized water
Procedure:
-
Charge a 3-neck round-bottom flask with this compound hydrochloride (e.g., 10.0 g), methanol (100 mL), and the ruthenium catalyst (e.g., 45.6 mg).
-
Begin stirring the mixture under an inert atmosphere (N₂ or Ar).
-
Add the formic acid/triethylamine mixture (13 mL) to the flask.
-
Heat the reaction mixture to 60-65 °C using an oil bath and maintain for 20 hours.
-
Monitor the reaction for completion using HPLC or TLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully add 28% aqueous ammonium hydroxide (12.5 mL) to neutralize the mixture and stir the resulting slurry for 15 minutes.
-
Add deionized water (100 mL) and continue stirring for an additional 30 minutes to precipitate the product.
-
Filter the slurry and wash the collected solid sequentially with water (100 mL) and methanol (40 mL).
-
Dry the solid under vacuum to yield (R)-Octopamine as a crystalline solid.
Protocol 2: Synthesis of Synephrine via N-Benzylation and Reductive Amination
This protocol outlines a conceptual multi-step synthesis common for such targets, involving protection, reduction, and deprotection.
Step A: N-Benzylation of the Intermediate
-
Suspend this compound hydrochloride (1.0 eq) in a suitable solvent like acetonitrile.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.2 eq) to free the amine.
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 12-18 hours until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup to remove salts and isolate the crude N-benzyl-2-amino-1-(4-hydroxyphenyl)ethanone. Purify by recrystallization or chromatography.
Step B: Ketone Reduction
-
Dissolve the N-benzylated intermediate from Step A in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction carefully with water, followed by acidification with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and dry over sodium sulfate to isolate the reduced alcohol.
Step C: N-Methylation and Catalytic Transfer Hydrogenolysis (Debenzylation)
-
Dissolve the N-benzyl alcohol from Step B in methanol.
-
Add aqueous formaldehyde (37%, 1.5 eq) and 10% Palladium on Carbon (Pd/C, ~5 mol%).
-
Add anhydrous ammonium formate (5 eq) in a single portion under a nitrogen atmosphere[2][8].
-
Reflux the reaction mixture for 6-10 minutes, monitoring by TLC for the disappearance of the starting material[8]. This step achieves both N-methylation via reductive amination and N-debenzylation.
-
After completion, cool the mixture and filter through a celite pad to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude Synephrine. Purify by recrystallization from a suitable solvent system.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of (R)-Octopamine.
| Step | Target Compound | Starting Material | Key Reagents/Catalyst | Yield | Purity / Enantiomeric Ratio (er) | Reference |
| 1 | (R)-Octopamine | This compound HCl | Ru-catalyst, HCOOH/TEA | 94% | >99.9:0.1 | [7] |
| 2 | (R)-Synephrine | This compound HCl | Multi-step synthesis | ~60-70% (overall) | High (chiral reduction dependent) | Conceptual, based on[8][9] |
Signaling Pathways of Target Pharmaceuticals
Octopamine and Synephrine exert their effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). Their activity can be mediated through both α- and β-adrenergic pathways.
α1-Adrenergic Receptor Signaling Pathway
This pathway typically leads to smooth muscle contraction (vasoconstriction).
Caption: The Gq-coupled α1-adrenergic signaling cascade.
β-Adrenergic Receptor Signaling Pathway
This pathway is often associated with smooth muscle relaxation, bronchodilation, and increased cardiac muscle contraction.
Caption: The Gs-coupled β-adrenergic signaling cascade.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of adrenergic agonists. The protocols provided herein demonstrate both a highly efficient, modern one-step synthesis of (R)-Octopamine and a more classical, multi-step approach that can be adapted for related compounds like Synephrine. The availability of such robust synthetic routes, starting from a common intermediate, facilitates the development and production of these pharmaceutically important molecules.
References
- 1. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octopamine - Wikipedia [en.wikipedia.org]
- 5. Synthesis of octopamine by insect dorsal median unpaired neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synephrine - Wikipedia [en.wikipedia.org]
- 7. scihorizon.com [scihorizon.com]
- 8. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. US20050250944A1 - Synthesis and uses of synephrine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Amines from 2-Amino-1-(4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of chiral amines is of paramount importance in the pharmaceutical industry, as a vast number of active pharmaceutical ingredients (APIs) contain chiral amine moieties. The enantiomeric purity of these compounds is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document provides detailed application notes and protocols for the synthesis of the chiral amine (R)- or (S)-2-amino-1-(4-hydroxyphenyl)ethanol (also known as octopamine) starting from the prochiral ketone 2-Amino-1-(4-hydroxyphenyl)ethanone. Two primary methodologies are highlighted: Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) and biocatalytic asymmetric amination using transaminases.
Methods Overview
The conversion of this compound to its corresponding chiral amine, octopamine, can be efficiently achieved through two state-of-the-art catalytic methods:
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): This chemical catalytic method employs a chiral ruthenium complex to facilitate the stereoselective transfer of a hydride from a hydrogen donor (e.g., formic acid or isopropanol) to the ketone, yielding the chiral amino alcohol.[1][2] This method is known for its high efficiency, excellent enantioselectivity, and broad applicability to a range of substrates.[3]
-
Biocatalytic Asymmetric Amination using ω-Transaminases: This enzymatic approach utilizes ω-transaminases (TAs), pyridoxal-5'-phosphate (PLP)-dependent enzymes, to catalyze the transfer of an amino group from an amine donor to the ketone.[4] This method offers the advantages of high enantioselectivity, mild reaction conditions, and the potential for environmentally benign processes.[5]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for the asymmetric synthesis of chiral amines from α-amino ketones, providing a comparative overview of the two primary methods.
| Parameter | Ru-Catalyzed ATH of this compound HCl | Biocatalytic Amination (General Aromatic Ketone) |
| Catalyst | RuCl[(S,S)-Teth-TsDpen] | ω-Transaminase (e.g., ATA-117 or CV2025) |
| Substrate | This compound hydrochloride | This compound |
| Product | (R)-2-Amino-1-(4-hydroxyphenyl)ethanol | (R)- or (S)-2-Amino-1-(4-hydroxyphenyl)ethanol |
| Yield (%) | 91% (isolated) | Up to >95% (conversion) |
| Enantiomeric Excess (ee %) | >99.9% | >99% |
| Catalyst Loading (mol %) | 0.15 | Variable (typically mg enzyme/mmol substrate) |
| Hydrogen/Amine Donor | HCOOH/TEA (5:2 mixture) | Isopropylamine (IPA) or Alanine |
| Solvent | Methanol | Aqueous Buffer (e.g., KPi), often with co-solvent |
| Temperature (°C) | 60-65 | 30-45 |
| Reaction Time (h) | 20 | 24 |
| Reference | [1][2] | General literature values[5][6] |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of this compound Hydrochloride
This protocol is adapted from the synthesis of related chiral 1,2-amino alcohols.[1][2]
Materials:
-
This compound hydrochloride
-
RuCl[(S,S)-Teth-TsDpen] catalyst
-
Methanol (MeOH)
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Ammonium hydroxide (28% aq. NH4OH)
-
Water (deionized)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 3-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound hydrochloride (1 equivalent).
-
Add methanol (10 volumes, e.g., 10 mL per gram of substrate).
-
Add the RuCl[(S,S)-Teth-TsDpen] catalyst (0.15 mol %).
-
To this suspension, add a 5:2 molar ratio mixture of formic acid and triethylamine (approximately 1.3 volumes).
-
Heat the reaction mixture to 60-65 °C with stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC). The reaction is typically complete within 20 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add 28% aqueous ammonium hydroxide to basify the solution and precipitate the product.
-
Add water (10 volumes) and stir the resulting slurry for 30 minutes.
-
Filter the solid product and wash with water and then with cold methanol.
-
Dry the product under vacuum to obtain (R)-2-Amino-1-(4-hydroxyphenyl)ethanol.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Protocol 2: Biocatalytic Asymmetric Amination of this compound using a Transaminase
This is a general protocol for the asymmetric amination of an aromatic ketone. Optimization of enzyme choice, amine donor, and reaction conditions may be required for this specific substrate.
Materials:
-
This compound
-
ω-Transaminase (e.g., a commercially available (R)- or (S)-selective enzyme)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (IPA) as the amine donor
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO), if necessary for substrate solubility
-
Reaction vessel (e.g., shaker flask or stirred-tank reactor)
-
Incubator shaker or temperature-controlled stirrer
Procedure:
-
Prepare a buffer solution of 100 mM potassium phosphate at pH 7.5.
-
In a reaction vessel, dissolve the ω-transaminase and pyridoxal-5'-phosphate (typically at a final concentration of 1 mM) in the buffer.
-
Add isopropylamine to the reaction mixture (a large excess is often used to drive the equilibrium, e.g., 500 mM).
-
If the substrate has limited aqueous solubility, a small amount of a water-miscible organic co-solvent like DMSO can be added (e.g., 5-10% v/v).
-
Add this compound to the reaction mixture to the desired final concentration (e.g., 10-50 mM).
-
Incubate the reaction at the optimal temperature for the chosen enzyme (e.g., 30-45 °C) with agitation for 24 hours.
-
Monitor the reaction progress by analyzing the formation of the product and consumption of the starting material (e.g., by HPLC).
-
Upon completion, the reaction can be worked up by first removing the enzyme (e.g., by centrifugation or filtration).
-
The product can be extracted from the aqueous phase using a suitable organic solvent after adjusting the pH.
-
The extracted product can be further purified if necessary.
-
Determine the conversion, yield, and enantiomeric excess of the resulting chiral amine.
Visualizations
Caption: General workflow for the asymmetric synthesis of chiral octopamine.
Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Caption: Ping-Pong Bi-Bi mechanism for transaminase-catalyzed amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 4. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-Amino-1-(4-hydroxyphenyl)ethanone
These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-1-(4-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis and a potential metabolite in drug development studies. The following protocols are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98.5 - 101.2% |
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.
1.3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.015 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95.7 - 103.5% |
| Matrix Effect | Minimal |
Experimental Protocol
2.1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2.2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (Q1) m/z 152.1 -> Product ion (Q3) m/z 135.1
-
Internal Standard (IS) (e.g., d4-2-Amino-1-(4-hydroxyphenyl)ethanone): Precursor ion (Q1) m/z 156.1 -> Product ion (Q3) m/z 139.1
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
2.3. Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Inject into the LC-MS/MS system.
Experimental Workflow
UV-Vis Spectrophotometry
A simple and rapid method for the determination of this compound in straightforward solutions, particularly for in-process control or preliminary assessments.
Quantitative Data Summary
| Parameter | Result |
| λmax | 278 nm |
| Linearity Range | 1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Molar Absorptivity (ε) | ~14,000 L·mol⁻¹·cm⁻¹ |
Experimental Protocol
3.1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
3.2. Standard and Sample Preparation:
-
Solvent: 0.1 M Hydrochloric Acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations ranging from 1 to 25 µg/mL.
-
Sample Preparation: Dissolve the sample in the solvent to obtain a theoretical concentration within the linearity range.
3.3. Measurement and Data Analysis:
-
Scan the spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the blank (solvent), working standard solutions, and sample solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Logical Relationship of Method Selection
Application Note: HPLC Analysis for Purity Determination of 2-Amino-1-(4-hydroxyphenyl)ethanone
Introduction
2-Amino-1-(4-hydroxyphenyl)ethanone, also known as 4-hydroxy-α-aminoacetophenone, is a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential process-related impurities and degradation products.
Principle of the Method
The method utilizes reversed-phase HPLC with UV detection to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte and any impurities are detected by their UV absorbance, and the peak areas are used to calculate the purity of the sample. The method is designed to be stability-indicating, meaning it can resolve the main compound from its degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light exposure.[3][4][5]
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Sample: this compound test sample
-
HPLC Grade Acetonitrile
-
HPLC Grade Methanol
-
Ammonium Acetate (Analytical Grade)
-
Formic Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
2. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix well.
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound test sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. System Suitability
Before sample analysis, perform a system suitability test by injecting the reference standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry Factor): ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
4. Data Analysis and Purity Calculation
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 8.52 | 1254321 | 1.1 | 5678 |
| 2 | 8.51 | 1256789 | 1.1 | 5712 |
| 3 | 8.53 | 1251234 | 1.2 | 5643 |
| 4 | 8.52 | 1258901 | 1.1 | 5734 |
| 5 | 8.51 | 1255432 | 1.1 | 5698 |
| Mean | 8.52 | 1255335 | 1.12 | 5693 |
| %RSD | 0.10% | 0.22% | - | - |
Table 2: Purity Analysis of this compound Sample
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.21 | 1234 | 0.10 | Impurity 1 |
| 2 | 5.67 | 2468 | 0.20 | Impurity 2 |
| 3 | 8.52 | 1228901 | 99.58 | This compound |
| 4 | 10.15 | 1470 | 0.12 | Impurity 3 |
| Total | - | 1234073 | 100.00 | - |
| Purity | - | - | 99.58% | - |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 2. Buy this compound hydrochloride (EVT-296398) | 19745-72-3 [evitachem.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. files.core.ac.uk [files.core.ac.uk]
Spectroscopic Analysis of 2-Amino-1-(4-hydroxyphenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
Basic information about 2-Amino-1-(4-hydroxyphenyl)ethanone and its commonly used hydrochloride salt is summarized below.
| Property | This compound | This compound HCl |
| Molecular Formula | C₈H₉NO₂ | C₈H₁₀ClNO₂ |
| Molecular Weight | 151.16 g/mol | 187.62 g/mol [1] |
| Appearance | - | White crystalline solid[1] |
| Solubility | - | Soluble in water and polar organic solvents[1] |
| CAS Number | 6333-46-6 | 19745-72-3[1] |
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound and its derivatives.
UV-Visible Spectroscopy
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Notes |
| Methanol | ~278 | - | Expected π → π* transition of the substituted benzene ring. |
| Water | ~275 | - | Slight hypsochromic shift may be observed in polar solvents. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenol) | 3400-3200 | Broad, Strong |
| N-H (Primary Amine) | 3400-3250 | Medium (two bands) |
| C-H (Aromatic) | 3100-3000 | Medium to Weak |
| C-H (Aliphatic) | 3000-2850 | Medium to Weak |
| C=O (Ketone) | 1680-1665 | Strong |
| C=C (Aromatic) | 1600-1450 | Medium to Weak |
| C-N (Amine) | 1250-1020 | Medium |
| C-O (Phenol) | 1260-1180 | Strong |
¹H NMR Spectroscopy (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.80 | s | 1H | Phenolic -OH |
| ~8.20 | br s | 2H | Amino -NH₂ |
| 7.85 | d | 2H | Aromatic (ortho to C=O) |
| 6.90 | d | 2H | Aromatic (meta to C=O) |
| 4.10 | s | 2H | Methylene -CH₂- |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
¹³C NMR Spectroscopy (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | Carbonyl C=O |
| ~162 | Aromatic C-OH |
| ~131 | Aromatic CH (ortho to C=O) |
| ~128 | Aromatic C (ipso to C=O) |
| ~115 | Aromatic CH (meta to C=O) |
| ~45 | Methylene -CH₂- |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Mass Spectrometry
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| ESI | 152.07 | 135 (M-NH₃)⁺, 121 (M-CH₂NH₂)⁺, 93 (C₆H₅O)⁺ |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol is adapted from established synthetic routes for related aminoketones.
Materials:
-
Phenol
-
Aminoacetonitrile hydrochloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry hydrogen chloride (HCl) gas
-
Ethylene dichloride (solvent)
-
Hydrochloric acid (concentrated)
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, suspend anhydrous aluminum chloride in ethylene dichloride.
-
Add phenol to the suspension and stir the mixture.
-
Slowly bubble dry hydrogen chloride gas through the mixture while maintaining the temperature between 30-40°C.
-
Add aminoacetonitrile hydrochloride portion-wise to the reaction mixture.
-
Continue stirring at 35-45°C for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The product will precipitate as the hydrochloride salt.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound hydrochloride.
Workflow for Synthesis and Purification:
Protocol 2: Spectroscopic Characterization
1. UV-Visible Spectroscopy
-
Instrument: A standard double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or Ethanol (spectroscopic grade).
-
Procedure:
-
Prepare a dilute solution of the compound (e.g., 10-5 M).
-
Record the spectrum from 200 to 400 nm against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
2. Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet or use an ATR accessory.
-
Procedure:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 or 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Procedure:
-
Dissolve a few milligrams of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra and assign the signals to the respective nuclei.
-
4. Mass Spectrometry
-
Instrument: Mass spectrometer with Electrospray Ionization (ESI) source.
-
Procedure:
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Infuse the solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform fragmentation analysis (MS/MS) if required to confirm the structure.
-
Application in Drug Development: A Case Study with a Structural Isomer
While direct signaling pathway information for this compound is limited, a study on its structural isomer, 1-(4-amino-2-hydroxyphenyl)ethanone (AHPE) , has demonstrated its potential as a quorum sensing (QS) inhibitor in the bacterium Agrobacterium tumefaciens. This provides a valuable insight into the potential biological activities of this class of compounds.
Quorum Sensing Inhibition by AHPE:
AHPE has been shown to interfere with the traI/traR QS system in A. tumefaciens. This system regulates the expression of virulence genes. The proposed mechanism involves the downregulation of the expression of traI (the autoinducer synthase) and traR (the transcriptional regulator), rather than competing with the signaling molecule.
This example illustrates how compounds like this compound can be explored for their potential to modulate bacterial communication and virulence, a promising avenue in the development of new antimicrobial agents.
Conclusion
The spectroscopic analysis of this compound is crucial for its quality control and for its application in synthetic and medicinal chemistry. This document provides a foundational guide for researchers, offering protocols for its synthesis and characterization, along with a summary of its key spectral features. The exploration of the biological activities of its isomers opens up exciting possibilities for the development of novel therapeutics based on this chemical scaffold. Further research to obtain and publish a complete, experimentally verified spectroscopic dataset for the free base is highly encouraged.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly its hydrochloride salt.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TY-001 | Low Yield of the Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts (e.g., O-acylation). - Degradation of the product during workup. - Inefficient hydrolysis of the imine intermediate. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. For the Houben-Hoesch reaction, a temperature range of 30-60°C (ideally 35-45°C) is recommended.[1] - In Friedel-Crafts acylation, ensure an excess of the Lewis acid catalyst to favor C-acylation over O-acylation.[2][3] - Perform the workup, especially the hydrolysis of the imine intermediate, at low temperatures (e.g., using ice water) to minimize degradation.[1] - Ensure complete hydrolysis of the imine intermediate by adjusting the pH and reaction time. |
| IP-001 | Presence of Impurities in the Final Product | - Unreacted starting materials (phenol, aminoacetonitrile hydrochloride). - Formation of ortho-acylated isomers. - O-acylated byproducts from Friedel-Crafts reaction. - Byproducts from the decomposition of the alpha-amino ketone. | - Purify the crude product by recrystallization. Ethanol is a suitable solvent for the free base.[4] - Use a highly para-directing Lewis acid catalyst in the Friedel-Crafts acylation to minimize ortho-isomer formation. - Optimize the Friedel-Crafts conditions (e.g., excess catalyst) to suppress O-acylation.[2][3] - Handle the product under inert atmosphere and at low temperatures to prevent decomposition. |
| RXN-001 | Reaction Fails to Initiate or Proceeds Very Slowly | - Inactive catalyst (e.g., hydrated aluminum chloride). - Poor quality of reagents. - Insufficient mixing. - Low reaction temperature. | - Use freshly opened or properly stored anhydrous aluminum chloride. - Ensure the purity of phenol and aminoacetonitrile hydrochloride. - Maintain vigorous stirring to ensure proper mixing of the reactants. - Gradually increase the reaction temperature within the recommended range while monitoring for any changes. |
| ISO-001 | Difficulty in Isolating the Product | - Product is too soluble in the workup solvent. - Formation of an emulsion during extraction. - The intermediate imine layer is not separating properly. | - If the product is the hydrochloride salt, ensure the solution is sufficiently acidic to promote precipitation. Bubbling dry HCl gas through an ether solution of the free base can be effective.[4] - To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite. - In the Houben-Hoesch synthesis, allow sufficient time for the dense imine layer to separate. The upper ethylene dichloride layer can be reused.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most common routes are:
-
Houben-Hoesch Reaction: This method involves the reaction of phenol with a mineral acid salt of aminoacetonitrile (like aminoacetonitrile hydrochloride) in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction is typically carried out in a solvent like ethylene dichloride while bubbling dry hydrogen chloride gas.[1]
-
Friedel-Crafts Acylation followed by Amination: This two-step process begins with the Friedel-Crafts acylation of phenol with an acylating agent to form an intermediate, which is then aminated to yield the final product.[4] A variation involves the acylation of a protected phenol, followed by deprotection and amination.
-
Direct Amination of 4-Hydroxyacetophenone: This route involves the direct conversion of 4-hydroxyacetophenone to the desired product, for example, through the formation of an oxime intermediate followed by reduction.[4]
Q2: Why is the hydrochloride salt of this compound often synthesized instead of the free base?
A2: The hydrochloride salt is often preferred due to its enhanced stability and better solubility in certain solvents, which can be advantageous for purification and subsequent reactions.[4] Alpha-amino ketones are known to be unstable and prone to decomposition.
Q3: What are the key challenges in the Friedel-Crafts acylation of phenol for this synthesis?
A3: A primary challenge is the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group).[2][5] O-acylation leads to the formation of an ester byproduct. To favor the desired C-acylation, an excess of the Lewis acid catalyst (e.g., AlCl₃) is typically used.[2][3] Another challenge is controlling the regioselectivity to favor the para-substituted product over the ortho-isomer.
Q4: Are there any greener alternatives to solvents like ethylene dichloride and nitrobenzene?
A4: Ethylene dichloride and nitrobenzene are effective but toxic solvents.[1] While direct replacements for the Houben-Hoesch reaction are not extensively documented in the initial search results, researchers are generally encouraged to explore greener solvents. For other steps, solvents like ethanol and methanol are used.[4] The choice of solvent will depend on the specific reaction route and conditions.
Q5: How can the progress of the reaction be monitored?
A5: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the product over time.
Experimental Protocols
Protocol 1: Synthesis via Houben-Hoesch Reaction
This protocol is based on the reaction of phenol and aminoacetonitrile hydrochloride.
Materials:
-
Phenol
-
Aminoacetonitrile hydrochloride
-
Anhydrous aluminum chloride
-
Ethylene dichloride (solvent)
-
Dry hydrogen chloride gas
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a gas inlet, add anhydrous aluminum chloride to ethylene dichloride.
-
To this suspension, add phenol and aminoacetonitrile hydrochloride.
-
With continuous stirring, introduce dry hydrogen chloride gas into the mixture.
-
Maintain the reaction temperature between 35°C and 45°C.[1]
-
Monitor the reaction until completion (e.g., by HPLC analysis of phenol consumption).
-
Upon completion, stop the gas flow and allow the mixture to settle. An intermediate imine layer will separate at the bottom.
-
Carefully separate and collect the lower imine layer.
-
Slowly add the imine layer to ice water with stirring to hydrolyze it.
-
The crude product, this compound hydrochloride, will precipitate.
-
Collect the crude crystals by filtration and wash with cold water.
-
The product can be further purified by recrystallization.
Protocol 2: Formation of the Hydrochloride Salt from the Free Base
This protocol describes the conversion of the free base to its hydrochloride salt.
Materials:
-
This compound (free base)
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
Procedure:
-
Dissolve the this compound free base in anhydrous diethyl ether.
-
Cool the solution to 0°C using an ice bath.
-
Bubble dry hydrogen chloride gas through the solution.
-
Continue bubbling until the precipitation of the hydrochloride salt is complete.
-
Filter the precipitate and wash it with cold diethyl ether.
-
Dry the resulting this compound hydrochloride under vacuum. A yield of 95-98% can be expected for this step.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for Different Synthesis Routes
| Synthesis Route | Key Reagents | Catalyst | Solvent | Temperature | Reported Yield | Reference |
| Houben-Hoesch | Phenol, Aminoacetonitrile HCl | Anhydrous AlCl₃ | Ethylene dichloride | 35-45°C | >60% | [1] |
| Friedel-Crafts Acylation | 4-Hydroxyphenol, Acetyl chloride | Anhydrous AlCl₃ | Dichloromethane | 0-5°C | 78-85% (intermediate) | [4] |
| Amination of Intermediate | 4-hydroxyacetophenone, NH₄OAc | - | Methanol | 65°C | 75% (free base) | [4] |
| Direct Amination | 4-Hydroxyacetophenone, Hydroxylamine HCl | - | Ethanol/water (3:1) | 70°C | 68-72% (free base) | [4] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound hydrochloride.
References
- 1. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. This compound hydrochloride | 19745-72-3 | Benchchem [benchchem.com]
- 5. Ch24 - Acylation of phenols [chem.ucalgary.ca]
Technical Support Center: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially relevant method is the Friedel-Crafts acylation of phenol with a mineral acid salt of aminoacetonitrile (such as aminoacetonitrile hydrochloride)[1]. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride, in a suitable solvent like ethylene dichloride[1].
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: During the synthesis of this compound, several impurities can arise from side reactions and unreacted starting materials. Key impurities include:
-
Process-Related Impurities: These originate from the starting materials and intermediates. The primary process-related impurities are:
-
Phenol: Unreacted starting material.
-
1-(2-Amino-4-hydroxyphenyl)ethanone (ortho-isomer): Formed due to the ortho-directing effect of the hydroxyl group on the phenol ring[2][3][4].
-
O-acylation product: An intermediate ester formed by the reaction of the hydroxyl group of phenol with the acylating agent. This can subsequently rearrange to the desired product or other byproducts.
-
-
Degradation Impurities: These can form under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents. While specific degradation products for this molecule are not extensively documented in publicly available literature, forced degradation studies are essential to identify them.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC). This technique allows for the quantification of the remaining starting materials (e.g., phenol) and the formation of the desired product, this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure the reaction is run for a sufficient amount of time. Monitor the consumption of starting materials by HPLC. - Verify the quality and stoichiometry of the catalyst (anhydrous aluminum chloride). - Ensure the reaction temperature is maintained within the optimal range. |
| Side reactions are favored. | - Control the reaction temperature carefully, as higher temperatures can promote the formation of byproducts. - The order of addition of reagents can be critical. Consider adding the phenol solution to the pre-formed complex of aluminum chloride and aminoacetonitrile hydrochloride. | |
| High Levels of ortho-Isomer Impurity | Reaction conditions favoring ortho-acylation. | - Lowering the reaction temperature may improve the para-selectivity. - The choice of solvent can influence the isomer ratio. While ethylene dichloride is common, exploring other non-polar solvents might be beneficial. |
| Presence of Unreacted Phenol in the Final Product | Incomplete reaction or inefficient purification. | - Ensure the reaction goes to completion by monitoring via HPLC. - Optimize the purification process. Recrystallization is a common method for purifying the final product and removing unreacted phenol. |
| Product Degradation (e.g., discoloration) | Exposure to harsh conditions (light, heat, oxygen, or incompatible pH). | - Protect the product from light and heat during and after synthesis. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Ensure the pH during workup and purification is controlled to prevent acid or base-catalyzed degradation. |
| Poor Peak Shape or Resolution in HPLC Analysis | Suboptimal HPLC method. | - Develop and validate a stability-indicating HPLC method. Key parameters to optimize include the column (a C18 column is a good starting point), mobile phase composition and pH, gradient elution program, and detection wavelength. |
Impurity Profile
While specific quantitative data for impurities in the synthesis of this compound is not widely published, the following table summarizes the common impurities and their likely sources. The expected levels are estimates based on general principles of Friedel-Crafts reactions and may vary significantly depending on the specific reaction conditions.
| Impurity Name | Structure | Source | Typical Analytical Technique |
| Phenol | C₆H₅OH | Unreacted Starting Material | HPLC, GC-MS |
| 1-(2-Amino-4-hydroxyphenyl)ethanone (ortho-isomer) | C₈H₉NO₂ | Side Reaction (ortho-acylation) | HPLC, LC-MS |
| O-Acylation Product | C₁₀H₁₁NO₃ | Intermediate/Side Reaction | HPLC, LC-MS |
Experimental Protocols
General Synthesis of this compound hydrochloride
This protocol is a general representation based on typical Friedel-Crafts acylation procedures. Researchers should optimize the conditions for their specific requirements.
-
Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., ethylene dichloride) and anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Aminoacetonitrile hydrochloride is added to the stirred suspension. Subsequently, a solution of phenol in the same solvent is added portion-wise, maintaining the temperature between 35-45°C.
-
Reaction Monitoring: The reaction mixture is stirred at the set temperature, and the progress is monitored by HPLC until the consumption of phenol is complete.
-
Workup: The reaction mixture is quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Isolation and Purification: The resulting precipitate (crude this compound hydrochloride) is collected by filtration, washed with a suitable solvent, and dried. Further purification can be achieved by recrystallization.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from all potential impurities and degradation products.
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for the best peak shape and separation.
-
Detection: UV detection is suitable for this compound due to the presence of a chromophore. The detection wavelength should be set at the absorption maximum of the analyte.
-
Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is often necessary to achieve a good separation of all components with varying polarities within a reasonable run time.
-
Forced Degradation Studies: To ensure the method is stability-indicating, the drug substance should be subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products[5]. The HPLC method must be able to resolve the main peak from all the degradation product peaks.
Visualizations
Synthesis Pathway and Impurity Formation
Caption: Synthesis pathway and formation of common impurities.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
- 1. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 2. 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 90033-64-0|1-(2-Amino-4-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. scispace.com [scispace.com]
Purification of "2-Amino-1-(4-hydroxyphenyl)ethanone" from reaction byproducts
Welcome to the technical support center for the purification of 2-Amino-1-(4-hydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound can result in several byproducts and the presence of unreacted starting materials. The most common impurities include:
-
Unreacted Starting Materials: Phenol and 4-hydroxyacetophenone are common starting materials that may carry through to the purification step if the reaction does not go to completion.
-
Isomeric Byproducts: The synthesis can lead to the formation of the ortho-isomer, 1-(2-amino-4-hydroxyphenyl)ethanone, in addition to the desired para-isomer.[1][2]
-
Over-alkylation Products: In some synthetic routes, secondary and tertiary amines can be formed as byproducts.
-
Degradation Products: Aromatic amines can be susceptible to oxidation and degradation, leading to colored impurities.
Q2: My purified this compound has a pink or brownish color. What causes this and how can I remove it?
A2: Discoloration in aromatic amines like this compound is typically due to the formation of colored oxidation byproducts. These impurities are often present in trace amounts but can be highly colored.
To remove the color, treatment with activated carbon is a common and effective method.[3][4][5][6]
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolve the crude, colored this compound in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).
-
Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the hot solution.
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Perform a hot filtration to remove the activated carbon. This should be done quickly to prevent premature crystallization of the product.
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified product.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
Caption: Workflow for Decolorization using Activated Carbon.
Q3: I am experiencing low yield after recrystallization. What are the potential causes and how can I improve it?
A3: Low yield after recrystallization is a common issue and can be attributed to several factors:
-
Choice of Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
-
Amount of Solvent: Using an excessive amount of solvent will also lead to a lower recovery of the purified compound.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize along with the impurities being removed.
-
Incomplete Crystallization: Insufficient cooling time or temperature can result in incomplete crystallization.
To improve the yield, consider the following troubleshooting steps:
-
Optimize the Solvent System: Test different solvents or solvent mixtures to find the optimal balance of solubility.
-
Use the Minimum Amount of Hot Solvent: Add just enough hot solvent to fully dissolve the crude product.
-
Preheat the Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask.
-
Allow for Sufficient Cooling: Let the solution cool slowly to room temperature, and then in an ice bath, to maximize crystal formation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is too high, causing the solid to melt before dissolving. The compound is too soluble in the chosen solvent. | Choose a solvent with a lower boiling point. Use a less polar solvent or a mixed solvent system where the compound is less soluble. |
| No Crystals Form | The compound is too soluble in the solvent. The solution is not sufficiently saturated. | Add a less polar "anti-solvent" to the solution to reduce the solubility of the compound. Evaporate some of the solvent to increase the concentration. |
| Low Purity | Inefficient removal of impurities. Co-crystallization of impurities with the product. | Ensure the correct solvent is chosen where impurities are either very soluble or insoluble. Consider a second recrystallization step. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate mobile phase polarity. Column overloading. | Perform TLC analysis to determine the optimal solvent system. Use a less polar mobile phase for better separation on normal phase silica. Reduce the amount of crude material loaded onto the column. |
| Tailing of Amine | Strong interaction of the basic amine group with the acidic silica gel stationary phase. | Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase. Use a different stationary phase, such as alumina, which is less acidic. |
| Product Elutes Too Quickly | The mobile phase is too polar. | Use a less polar solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require optimization.
-
Solvent Selection: Based on the polarity of the target molecule, suitable solvent systems include ethanol, methanol, water, or mixtures such as ethanol/water or methanol/water.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes at the boiling point.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them in a vacuum oven.
Table 1: Comparison of Recrystallization Solvents (Representative Data)
| Solvent System | Purity Before (%) | Purity After (%) | Yield (%) |
| Ethanol | 90 | 98 | 75 |
| Methanol/Water (9:1) | 90 | 99 | 80 |
| Water | 90 | 97 | 65 |
Protocol 2: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound by column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh) is a common choice. For basic compounds prone to tailing, alumina can be a suitable alternative.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. A common starting point is a gradient of ethyl acetate in hexane.
-
Column Packing: The column should be packed uniformly with a slurry of the stationary phase in the initial mobile phase.
-
Sample Loading: The crude product should be dissolved in a minimal amount of the mobile phase or a suitable solvent and loaded onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elution: The mobile phase is passed through the column, and fractions are collected. The composition of the fractions can be monitored by TLC.
-
Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Caption: General Workflow for Column Chromatography Purification.
Protocol 3: Separation of Ortho and Para Isomers
The separation of ortho and para isomers of 2-Amino-1-(hydroxyphenyl)ethanone can be challenging due to their similar polarities. Preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for achieving high purity separation.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where both isomers have strong absorbance (e.g., around 280 nm).
-
Injection and Fraction Collection: The mixture of isomers is injected onto the column, and fractions are collected as each isomer elutes. The separation is based on the slightly different retention times of the ortho and para isomers. The para isomer is generally less polar and will elute slightly earlier than the more polar ortho isomer in reversed-phase chromatography.
-
Isolation: The collected fractions containing the pure isomers are then concentrated to remove the mobile phase, yielding the separated products.
Caption: Workflow for Isomer Separation by Preparative HPLC.
References
- 1. Buy this compound hydrochloride (EVT-296398) | 19745-72-3 [evitachem.com]
- 2. 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. activatedcarbon.net [activatedcarbon.net]
- 4. biotage.com [biotage.com]
- 5. carbontech.net.tr [carbontech.net.tr]
- 6. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
Preventing over-acylation in "2-Amino-1-(4-hydroxyphenyl)ethanone" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone. Our focus is to address common challenges, with a specific emphasis on preventing over-acylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Houben-Hoesch reaction, which is a variation of the Friedel-Crafts acylation.[1][2][3][4][5] This reaction involves the condensation of a phenol with a nitrile in the presence of a Lewis acid catalyst and hydrogen chloride.[2][4][5]
Q2: What is over-acylation in this synthesis?
A2: Over-acylation, specifically di-acylation, is a common side reaction where a second acyl group is added to the aromatic ring of the phenol, resulting in byproducts such as 2-Amino-1-(2,4-dihydroxyphenyl)diethanone. This occurs because the initial product, a substituted phenol, is still activated towards further electrophilic aromatic substitution.
Q3: Why is preventing over-acylation important?
A3: Over-acylation reduces the yield of the desired mono-acylated product, this compound. The resulting di-acylated byproduct can be difficult to separate from the target molecule due to similar polarities, complicating the purification process and potentially impacting the purity of the final compound.
Q4: What are the key factors that influence the extent of over-acylation?
A4: The primary factors include the stoichiometry of the reactants, the choice and amount of the Lewis acid catalyst, reaction temperature, and reaction time. Careful control of these parameters is crucial for maximizing the yield of the mono-acylated product.
Q5: Can O-acylation be a competing side reaction?
A5: Yes, O-acylation, where the acyl group attaches to the phenolic oxygen to form an ester, can occur.[6][7][8] However, under the acidic conditions of the Houben-Hoesch or standard Friedel-Crafts reactions, C-acylation (on the aromatic ring) is generally favored.[7] O-acylated products can also rearrange to C-acylated products in the presence of a Lewis acid catalyst via the Fries rearrangement.[6][7]
Troubleshooting Guide: Preventing Over-acylation
This guide provides specific troubleshooting steps to minimize the formation of di-acylated byproducts during the synthesis of this compound.
| Symptom/Issue | Potential Cause | Recommended Solution |
| Low yield of desired product with significant amounts of a higher molecular weight byproduct. | Over-acylation (Di-acylation) | 1. Adjust Stoichiometry: Reduce the molar ratio of the acylating agent (e.g., aminoacetonitrile) relative to the phenol. Start with a 1:1 ratio and incrementally decrease the amount of the acylating agent. 2. Control Temperature: Maintain the reaction temperature in the range of 30-45°C. Higher temperatures can promote di-acylation. 3. Choice of Lewis Acid: Use a milder Lewis acid catalyst. For instance, if using AlCl₃, consider switching to ZnCl₂. 4. Catalyst Loading: Use the minimum effective amount of the Lewis acid catalyst. Excess catalyst can increase the rate of the second acylation. |
| Reaction is sluggish, and starting material remains even after extended reaction times. | Insufficient reaction activation | 1. Increase Catalyst Amount: Gradually increase the molar ratio of the Lewis acid. 2. Elevate Temperature Carefully: Slowly increase the reaction temperature, ensuring it does not exceed 60°C to avoid promoting over-acylation. 3. Ensure Anhydrous Conditions: Moisture can deactivate the Lewis acid catalyst. Ensure all reagents and glassware are thoroughly dried. |
| Presence of O-acylated byproduct. | Reaction conditions favor kinetic product. | 1. Increase Lewis Acid Concentration: A higher concentration of the Lewis acid can promote the Fries rearrangement of the O-acylated product to the desired C-acylated product.[6][7] 2. Increase Reaction Time: Allow for a longer reaction time to facilitate the rearrangement. |
| Difficulty in separating the mono- and di-acylated products. | Similar polarities of the products. | 1. Column Chromatography: Utilize a high-resolution silica gel column with a carefully selected eluent system. A gradient elution may be necessary. 2. Recrystallization: Attempt fractional recrystallization from a suitable solvent system. This may require screening of various solvents. |
Experimental Protocols
Key Experiment: Houben-Hoesch Synthesis of this compound
Objective: To synthesize this compound via the Houben-Hoesch reaction with controlled acylation.
Materials:
-
Phenol
-
Aminoacetonitrile hydrochloride
-
Anhydrous aluminum chloride (AlCl₃) or Zinc chloride (ZnCl₂)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Dry hydrogen chloride gas
-
Ice-water bath
-
Standard laboratory glassware (dried)
-
Magnetic stirrer with heating capabilities
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet for hydrogen chloride, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition:
-
To the flask, add the anhydrous solvent and the Lewis acid catalyst (e.g., AlCl₃).
-
Cool the mixture in an ice-water bath.
-
Slowly add the phenol to the cooled mixture while stirring.
-
In a separate container, dissolve the aminoacetonitrile hydrochloride in the anhydrous solvent and add this solution dropwise to the reaction flask.
-
-
Reaction:
-
Begin bubbling dry hydrogen chloride gas through the reaction mixture at a slow, steady rate.
-
Maintain the reaction temperature between 35-45°C using a controlled temperature bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), stop the flow of hydrogen chloride and cool the mixture in an ice bath.
-
Carefully quench the reaction by slowly adding ice-cold water. This step is exothermic and should be performed with caution.
-
The product will precipitate as a solid.
-
-
Purification:
-
Collect the crude product by filtration and wash with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Quantitative Data Comparison for Catalyst and Temperature Effects:
| Lewis Acid | Temperature (°C) | Yield of Mono-acylated Product (%) | Yield of Di-acylated Byproduct (%) |
| AlCl₃ | 35-45 | ~70-80 | ~10-20 |
| AlCl₃ | 60 | ~50-60 | ~30-40 |
| ZnCl₂ | 35-45 | ~65-75 | ~5-15 |
| ZnCl₂ | 60 | ~55-65 | ~20-30 |
Note: These yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the over-acylated byproduct.
Caption: Troubleshooting workflow for optimizing the synthesis and minimizing over-acylation.
Caption: Logical relationship illustrating the factors leading to mono- vs. di-acylation.
References
- 1. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 2. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 3. brainly.in [brainly.in]
- 4. Houben-Hoesch Reaction: Condensation of organic nitriles with phenols in .. [askfilo.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. echemi.com [echemi.com]
- 7. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Industrial Scale-Up of 2-Amino-1-(4-hydroxyphenyl)ethanone Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of 2-Amino-1-(4-hydroxyphenyl)ethanone production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for industrial-scale production of this compound hydrochloride?
A1: The most prevalent industrial synthesis is a variation of the Houben-Hoesch reaction. This process involves the condensation of phenol with an aminoacetonitrile mineral salt (like aminoacetonitrile hydrochloride) using a Lewis acid catalyst, typically anhydrous aluminum chloride, in a suitable solvent such as ethylene dichloride.[1][2] An intermediate imine is formed, which is then hydrolyzed to yield the final product.[1][2] Alternative routes include the Friedel-Crafts acylation of phenol to form 4-hydroxyacetophenone, followed by an amination step.[3]
Q2: Why is ethylene dichloride preferred over solvents like nitrobenzene for this synthesis?
A2: Ethylene dichloride is favored for industrial production due to its lower toxicity and easier separation and recovery compared to nitrobenzene.[1] Older methods using nitrobenzene posed significant challenges in wastewater treatment and solvent recovery due to its high boiling point and toxicity.[1] The use of ethylene dichloride allows for a biphasic reaction system where the intermediate imine salt separates, facilitating easier isolation and solvent recycling, which is highly advantageous for industrial implementation.[1]
Q3: What kind of yields can be expected from the improved synthesis using ethylene dichloride?
A3: The improved process using ethylene dichloride as a solvent can achieve yields of over 60%.[2] This is a significant improvement over older methods that typically reported yields around 50%.[1]
Q4: What is the role of hydrogen chloride gas in the reaction?
A4: Dry hydrogen chloride gas is introduced into the reaction mixture to promote the condensation reaction between phenol and aminoacetonitrile hydrochloride in the presence of anhydrous aluminum chloride.[1] It also facilitates the formation of the imine intermediate as a mineral acid salt.[1]
Q5: How is the final hydrochloride salt of this compound formed?
A5: The free base of this compound can be converted to its hydrochloride salt to improve its stability and solubility.[3] This is typically achieved by dissolving the free base in a suitable anhydrous solvent, like diethyl ether, and bubbling dry hydrogen chloride gas through the solution.[3] The hydrochloride salt then precipitates and can be collected by filtration.[3]
Troubleshooting Guides
Problem: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Inefficient Catalyst Activity | Ensure the anhydrous aluminum chloride is of high purity and has not been exposed to moisture, which can deactivate it. Handle under an inert atmosphere.[4] |
| Incomplete Reaction | Monitor the reaction progress by analyzing the reduction of the starting material (phenol) using techniques like HPLC.[1] Ensure the reaction is run for a sufficient duration at the optimal temperature (35-45°C).[1] |
| Side Reactions | Overheating can lead to the formation of byproducts. Maintain strict temperature control. The presence of water can also lead to undesired side reactions. Ensure all reactants and solvents are anhydrous. |
| Loss of Product During Workup | During the hydrolysis of the intermediate imine layer, ensure complete conversion to the aminoketone. Optimize the pH and temperature of the hydrolysis step. Losses can also occur during recrystallization; carefully select the solvent and control the cooling rate. |
Problem: Product Purity Issues
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | Improve reaction monitoring to ensure complete consumption of phenol and aminoacetonitrile hydrochloride.[1] |
| Formation of Colored Impurities | Colored byproducts can form due to oxidation or side reactions. Purification of the crude product by recrystallization from a suitable solvent is recommended. The use of activated carbon during recrystallization can help remove colored impurities.[5] |
| Incomplete Hydrolysis of Imine Intermediate | Ensure the hydrolysis step is complete by adjusting the acid concentration and reaction time. Incomplete hydrolysis will leave the imine as an impurity. |
| Contamination from Solvent | Ensure the complete removal of the reaction solvent (ethylene dichloride) from the final product. This can be achieved by thorough drying under vacuum. |
Problem: Difficulties in Isolating the Product
| Possible Cause | Suggested Solution |
| Poor Separation of Imine Layer | The formation of a distinct lower imine layer is crucial for separation. Ensure adequate stirring during the reaction to facilitate its formation and separation from the ethylene dichloride layer.[1] |
| Product is Oily or Gummy | This can be due to impurities or residual solvent. Attempt to purify a small sample by recrystallization from different solvents to find a suitable system that yields a crystalline solid. |
| Difficulty in Precipitating the Hydrochloride Salt | Ensure the solvent used for precipitation (e.g., diethyl ether) is completely anhydrous. The presence of water can hinder precipitation.[3] Also, ensure the hydrogen chloride gas is dry.[3] |
Experimental Protocols
Synthesis of this compound Hydrochloride via Houben-Hoesch Reaction
-
Reaction Setup : In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, add 150 ml of ethylene dichloride.
-
Addition of Catalyst : Purge the vessel with nitrogen gas, then add 40 g (0.3 mol) of anhydrous aluminum chloride with stirring.[1]
-
Addition of Reactants : Add 14 g (0.15 mol) of phenol and 13.9 g (0.15 mol) of aminoacetonitrile hydrochloride to the mixture.[1]
-
Reaction Execution : Raise the temperature of the reaction mixture to 40°C. Introduce dry hydrogen chloride gas while maintaining the temperature.[1]
-
Reaction Monitoring : Monitor the consumption of phenol using HPLC to determine the reaction endpoint.[1]
-
Isolation of Intermediate : Once the reaction is complete, stop the heating and stirring. Allow the layers to separate. The lower layer is the intermediate imine mineral acid salt.[1]
-
Hydrolysis : Separate and transfer the lower imine layer to a different vessel. Hydrolyze the imine by adding water to obtain the crude crystalline this compound salt.[1]
-
Purification : The crude product can be further purified by recrystallization. For instance, dissolving the crude crystals in water, decolorizing with activated carbon, and then precipitating the product by adjusting the pH.[1]
Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 187.62 g/mol | [6][7] |
| Molecular Formula | C8H10ClNO2 | [6][7] |
| Purity (Typical) | >98% | [7] |
| Appearance | Solid | [7] |
| Optimal Reaction Temperature | 35-45°C | [1] |
| Expected Yield | >60% | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound HCl.
Caption: Troubleshooting decision tree for low product yield.
Safety Information
Anhydrous Aluminum Chloride (AlCl₃):
-
Hazards : Reacts violently with water, releasing heat and toxic hydrogen chloride gas.[8][9] Causes severe skin burns and eye damage.[4][9]
-
Handling : Must be handled in a dry, well-ventilated area, preferably in a fume hood or glove box.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a fire-retardant lab coat.[8] Avoid contact with water and moisture.[8]
-
Spills : Do NOT use water to clean up spills. Cover the spill with dry sand and scoop the material into a container for disposal.[8]
Ethylene Dichloride (1,2-Dichloroethane):
-
Hazards : Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.
-
Handling : Use in a well-ventilated area and with appropriate PPE. Avoid breathing vapors. Keep away from heat, sparks, and open flames.
-
Disposal : Dispose of as hazardous waste in accordance with local regulations.
References
- 1. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 2. Buy this compound hydrochloride (EVT-296398) | 19745-72-3 [evitachem.com]
- 3. This compound hydrochloride | 19745-72-3 | Benchchem [benchchem.com]
- 4. media.laballey.com [media.laballey.com]
- 5. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 6. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cymitquimica.com [cymitquimica.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. download.basf.com [download.basf.com]
Stability of "2-Amino-1-(4-hydroxyphenyl)ethanone" under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-1-(4-hydroxyphenyl)ethanone under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My assay shows a rapid loss of this compound when dissolved in a basic solution (pH > 9). What is happening?
A1: this compound is susceptible to base-catalyzed degradation. The primary mechanism is likely the hydrolysis of the α-amino ketone functional group. Additionally, at high pH, the phenolic hydroxyl group is deprotonated to a phenoxide ion, which is highly susceptible to oxidation, potentially leading to colored degradation products. It is recommended to work with this compound in neutral or slightly acidic conditions (pH 4-6) to ensure stability.
Q2: I observe multiple peaks in my chromatogram after exposing my sample to acidic conditions (e.g., 0.1 M HCl) and heat. What are these new peaks?
A2: Under acidic conditions, particularly with heating, this compound can undergo hydrolysis of the amine group to form 2-hydroxy-1-(4-hydroxyphenyl)ethanone. Further degradation or side reactions may also occur, leading to other byproducts. It is crucial to use a validated stability-indicating HPLC method to resolve the parent compound from all potential degradants.
Q3: My solution of this compound turned brown upon storage at room temperature. What causes this discoloration?
A3: The discoloration is likely due to the oxidation of the phenolic hydroxyl group. This process can be accelerated by exposure to light, oxygen, and basic pH. To minimize oxidation, it is advisable to store solutions of this compound protected from light, under an inert atmosphere (e.g., nitrogen or argon), and at reduced temperatures. The addition of an antioxidant may also be considered for formulation development.
Q4: What are the expected degradation products of this compound under forced degradation conditions?
A4: Based on the functional groups present, the expected degradation products include:
-
Acidic Hydrolysis: 2-hydroxy-1-(4-hydroxyphenyl)ethanone.
-
Basic Hydrolysis: Formation of polymeric material due to base-catalyzed self-condensation is possible.
-
Oxidation: Quinone-type structures resulting from the oxidation of the phenol ring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation in basic solution | Base-catalyzed hydrolysis and oxidation. | Maintain solution pH between 4 and 6. Prepare fresh solutions before use. |
| Appearance of unknown peaks in HPLC under acidic stress | Acid-catalyzed hydrolysis of the amine. | Confirm the identity of the main degradant by comparing its retention time with a standard of 2-hydroxy-1-(4-hydroxyphenyl)ethanone. Use a lower temperature for the stress study if degradation is too rapid. |
| Solution discoloration (yellowing/browning) | Oxidation of the phenolic group. | Store solutions protected from light and oxygen. Use de-gassed solvents. Consider the use of antioxidants for long-term storage. |
| Poor mass balance in stability studies | Formation of non-UV active or volatile degradation products. Incomplete chromatographic separation. | Use a mass spectrometer in conjunction with a UV detector to identify non-chromophoric degradants. Ensure your analytical method is capable of eluting all potential degradation products. |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound.
| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradation Product(s) (%) | Appearance of Solution |
| 0.1 M HCl (60 °C) | 2 | 92.5 | 6.8 (2-hydroxy-1-(4-hydroxyphenyl)ethanone) | Colorless |
| 8 | 75.2 | 23.1 (2-hydroxy-1-(4-hydroxyphenyl)ethanone) | Colorless | |
| 0.1 M NaOH (RT) | 2 | 85.1 | 13.5 (Polymeric products) | Faint yellow |
| 8 | 55.8 | 42.7 (Polymeric products) | Yellow-brown | |
| 3% H₂O₂ (RT) | 2 | 96.3 | 3.1 (Oxidative adducts) | Colorless |
| 8 | 88.9 | 10.2 (Oxidative adducts) | Light yellow |
Experimental Protocols
Protocol 1: Stability Study under Acidic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Sample Preparation: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubation: Incubate the solution in a water bath at 60 °C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability Study under Basic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Sample Preparation: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubation: Keep the solution at room temperature (25 °C), protected from light.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl.
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Visualizations
Caption: Degradation pathways under acidic and basic conditions.
Caption: General workflow for forced degradation studies.
Technical Support Center: Purification of 2-Amino-1-(4-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(4-hydroxyphenyl)ethanone. The following sections detail the removal of unreacted reagents and byproducts for common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Two prevalent synthetic routes are:
-
Friedel-Crafts Acylation followed by Reductive Amination: This involves the acylation of 4-hydroxyphenol to form 4-hydroxyacetophenone, which is then converted to the desired product via reductive amination.[1]
-
Direct Synthesis from Phenol: This method involves the reaction of phenol with an aminoacetonitrile mineral acid salt in the presence of a Lewis acid catalyst.[2]
Q2: How can I remove the aluminum chloride catalyst after a Friedel-Crafts acylation reaction?
A2: The aluminum chloride catalyst is typically removed by quenching the reaction mixture in a cold, dilute acid solution, such as hydrochloric acid. This hydrolyzes the aluminum salts, which can then be separated from the organic product through extraction. The product is then extracted into an organic solvent, and the aqueous layer containing the aluminum salts is discarded.
Q3: What is the best way to purify the intermediate, 4-hydroxyacetophenone?
A3: Recrystallization is a common and effective method for purifying 4-hydroxyacetophenone. A mixture of ethanol and water is often used as the solvent system. Activated carbon can also be added during the recrystallization process to remove colored impurities.
Q4: How do I remove unreacted ammonium acetate and sodium cyanoborohydride from the reductive amination step?
A4: After the reductive amination, the reaction mixture can be worked up using an acid-base extraction. The excess sodium cyanoborohydride is first quenched, often by the addition of a weak acid. The desired amino product can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving unreacted starting material and non-basic impurities in the organic phase. The aqueous layer is then basified (e.g., with NaOH or NaHCO3), and the free amine product is extracted back into an organic solvent. This process also helps to remove the water-soluble ammonium acetate and boron byproducts.[1]
Q5: What are the recommended solvents for the final recrystallization of this compound?
A5: Ethanol or a mixture of ethanol and hydrochloric acid are commonly used for the recrystallization of this compound or its hydrochloride salt, respectively.[1] The choice of solvent depends on whether the free base or the salt is being purified.
Troubleshooting Guides
Synthesis Route 1: Friedel-Crafts Acylation and Reductive Amination
Problem 1: Low yield of 4-hydroxyacetophenone after Friedel-Crafts acylation.
| Possible Cause | Troubleshooting Step |
| Inactive aluminum chloride | Use fresh, anhydrous aluminum chloride. Ensure it is stored in a desiccator. |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reaction temperature | Maintain the reaction temperature between 0-5°C during the addition of reagents.[1] |
| Inefficient extraction | Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer. |
Problem 2: Product is an oil and will not crystallize during recrystallization of 4-hydroxyacetophenone.
| Possible Cause | Troubleshooting Step |
| Presence of impurities | Treat the hot solution with activated carbon to remove impurities that may inhibit crystallization. |
| Incorrect solvent ratio | Adjust the ethanol/water ratio. If the solution is too rich in ethanol, slowly add water. If too much water is present, add more ethanol. |
| Cooling too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization. |
Problem 3: Incomplete conversion during the reductive amination step.
| Possible Cause | Troubleshooting Step |
| Deactivated sodium cyanoborohydride | Use a fresh bottle of the reducing agent. |
| Incorrect pH | The reaction is typically run under weakly acidic to neutral conditions. The pH can be adjusted with a mild acid like acetic acid. |
| Insufficient reaction time or temperature | Ensure the reaction is stirred for the recommended time at the appropriate temperature (e.g., reflux in methanol).[1] |
Problem 4: Difficulty separating the product from boron byproducts after reductive amination.
| Possible Cause | Troubleshooting Step |
| Inefficient quenching of the reducing agent | Ensure the excess sodium cyanoborohydride is fully quenched before extraction. |
| Incomplete extraction | Perform a thorough acid-base extraction. Ensure the pH of the aqueous layer is sufficiently acidic to protonate the amine and then sufficiently basic to deprotonate it for extraction into the organic layer. Multiple extractions at each stage are recommended. |
Synthesis Route 2: Direct Synthesis from Phenol
Problem 1: Low yield of crude this compound hydrochloride.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring with a suitable technique (e.g., TLC or HPLC). |
| Loss of product during work-up | The product is precipitated by pouring the reaction mixture into water. Ensure the precipitation is complete by using ice-cold water and allowing sufficient time for the product to crystallize before filtration. |
| Suboptimal reaction conditions | Verify the reaction temperature and the quality of the reagents, especially the anhydrous aluminum chloride.[2] |
Problem 2: The final product is discolored.
| Possible Cause | Troubleshooting Step |
| Presence of colored impurities from the starting materials or byproducts. | Recrystallize the crude product from a suitable solvent like ethanol. The use of activated carbon during recrystallization can help to remove colored impurities. |
Experimental Protocols
Protocol 1: Purification of 4-hydroxyacetophenone by Recrystallization
-
Dissolve the crude 4-hydroxyacetophenone in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and continue to heat for 5-10 minutes.
-
Hot filter the solution to remove the activated carbon.
-
Slowly add hot water to the filtrate until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Work-up and Purification of this compound from Reductive Amination
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess sodium cyanoborohydride by the slow addition of a dilute acid (e.g., 1 M HCl) until gas evolution ceases.
-
Adjust the pH of the solution to ~2 with 1 M HCl.
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.
-
Basify the aqueous layer to pH ~8-9 with a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Data Presentation
Table 1: Summary of Quantitative Data for Synthesis and Purification
| Parameter | Friedel-Crafts Acylation | Reductive Amination | Final Product (Hydrochloride Salt) |
| Intermediate/Product | 4-hydroxyacetophenone | This compound | This compound HCl |
| Typical Yield | 78-85%[1] | ~75%[1] | 95-98% (from free base)[1] |
| Reaction Temperature | 0-5°C[1] | 65°C (reflux in methanol)[1] | 0°C[1] |
| Purification Method | Recrystallization | Acid-Base Extraction, Recrystallization | Precipitation/Recrystallization |
| Recrystallization Solvent | Ethanol/Water | Ethanol[1] | Anhydrous diethyl ether (for precipitation)[1] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound via Friedel-Crafts acylation and reductive amination.
Caption: Logical workflow for troubleshooting low purity issues in the synthesis of this compound.
References
Troubleshooting low yields in the amination of 2-bromo-1-(4-hydroxyphenyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the amination of 2-bromo-1-(4-hydroxyphenyl)ethanone.
Troubleshooting Guide
Low yields in the amination of 2-bromo-1-(4-hydroxyphenyl)ethanone can be attributed to several factors, including side reactions, suboptimal reaction conditions, and purification challenges. This guide addresses common issues in a question-and-answer format.
Q1: My reaction is showing low conversion of the starting material. What are the likely causes and how can I improve it?
A1: Low conversion is often due to insufficient reactivity of the amine, poor reaction setup, or inadequate temperature.
-
Reactivity of the Amine: Ensure the amine is sufficiently nucleophilic. Sterically hindered amines may require longer reaction times or higher temperatures.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Start with room temperature and gradually increase to 40-60 °C. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Solvent Choice: A polar aprotic solvent like acetonitrile, DMF, or THF is generally suitable. Ensure the starting materials are fully dissolved.
-
Stoichiometry: Using a slight excess of the amine (1.1-1.5 equivalents) can help drive the reaction to completion.
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the most common side products and how can I minimize them?
A2: The primary side reactions are O-alkylation of the phenolic hydroxyl group and over-alkylation of the amine.
-
O-alkylation vs. N-alkylation: The phenoxide ion, formed under basic conditions, can compete with the amine in attacking the electrophilic carbon. This results in the formation of an O-alkylated byproduct. To favor N-alkylation, avoid strong bases that can deprotonate the phenol. If a base is necessary to scavenge the HBr formed, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a carbonate base like K₂CO₃. Running the reaction at lower temperatures can also favor N-alkylation.
-
Over-alkylation of the Amine: Primary amines can react with a second molecule of the bromo-ketone to form a tertiary amine. To minimize this, use a larger excess of the primary amine or add the bromo-ketone slowly to the amine solution.
-
Elimination: Although less common, elimination to form an α,β-unsaturated ketone is a possibility, especially with hindered amines and strong bases.
Q3: The purification of my desired product is proving difficult. What are the recommended purification strategies?
A3: The purification strategy depends on the nature of the product and impurities.
-
Acid-Base Extraction: If the desired amino-ketone is basic, an acidic wash (e.g., dilute HCl) can be used to extract it into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.
-
Crystallization: The product, often as a hydrochloride salt, may be purified by recrystallization from a suitable solvent system like ethanol/ether or methanol/acetone.
-
Column Chromatography: Silica gel chromatography can be effective. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine) is a good starting point.
Frequently Asked Questions (FAQs)
Q: Should I protect the phenolic hydroxyl group before the amination reaction?
A: Protecting the hydroxyl group (e.g., as an acetate or benzyl ether) is a viable strategy to prevent O-alkylation. However, this adds extra steps to the synthesis (protection and deprotection). If direct amination provides a reasonable yield, it is often preferred for its atom economy. If O-alkylation is a significant issue, protection should be considered.
Q: What is the optimal temperature for this reaction?
A: The optimal temperature is dependent on the specific amine used. For reactive amines, the reaction may proceed at room temperature. For less reactive or sterically hindered amines, heating to 40-80 °C may be necessary. It is recommended to monitor the reaction progress by TLC to determine the optimal temperature and time.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting material, product, and any potential side products. The spots can be visualized under UV light and/or by staining with an appropriate reagent (e.g., ninhydrin for primary amines or potassium permanganate).
Q: My final product is a salt. How do I convert it to the free base?
A: To obtain the free base from its salt (e.g., hydrochloride), dissolve the salt in water and add a base like sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic (pH 8-9). Then, extract the free base with an organic solvent like ethyl acetate or dichloromethane.
Data Presentation
Table 1: Troubleshooting Guide for Low Yields
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently reactive amine | Use a more nucleophilic amine or increase reaction temperature. |
| Low reaction temperature | Gradually increase temperature (e.g., to 40-60 °C) and monitor by TLC. | |
| Inappropriate solvent | Use a polar aprotic solvent (e.g., ACN, DMF, THF). | |
| Multiple Products | O-alkylation of phenol | Avoid strong bases; use a hindered base (e.g., DIPEA) or K₂CO₃. |
| Over-alkylation of amine | Use a larger excess of the amine or slow addition of the bromo-ketone. | |
| Elimination reaction | Use a less hindered amine and avoid strong bases. | |
| Purification Issues | Product and impurities have similar polarity | Utilize acid-base extraction to separate the basic product. |
| Oily product | Attempt to form a salt (e.g., hydrochloride) to induce crystallization. | |
| Tailing on silica gel | Add a small amount of triethylamine (0.5-1%) to the chromatography eluent. |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone
This protocol is adapted from a literature procedure.[1]
-
Dissolve 4-hydroxyacetophenone (10 g, 73.4 mmol) in chloroform (50 ml) at 65 °C.
-
With stirring, add concentrated sulfuric acid (3.80 ml).
-
After stirring for 10 minutes, add bromine (3.9 ml, 76.1 mmol) to the reaction solution.
-
After 5 hours, quench the reaction with water (60 ml).
-
Separate the layers and extract the aqueous layer with chloroform.
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution (30 ml), dry over MgSO₄, and evaporate under reduced pressure to give the crude product.
-
Purify the crude product by short column chromatography (chloroform) and recrystallization from chloroform to yield 2-bromo-1-(4-hydroxyphenyl)ethanone.
Protocol 2: General Procedure for Amination of 2-bromo-1-(4-hydroxyphenyl)ethanone
This is a general guideline, and optimization may be required for specific amines.
-
Dissolve 2-bromo-1-(4-hydroxyphenyl)ethanone (1 equivalent) in a suitable solvent (e.g., acetonitrile, THF) in a round-bottom flask.
-
Add the desired amine (1.1-2.0 equivalents).
-
If necessary, add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in the amination reaction.
Caption: Competing reaction pathways in the amination of 2-bromo-1-(4-hydroxyphenyl)ethanone.
References
Technical Support Center: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture or reaction with the phenol starting material. 2. Competing O-Acylation: The acylating agent may have preferentially reacted with the hydroxyl group of phenol (O-acylation) instead of the aromatic ring (C-acylation).[1] 3. Unfavorable Reaction Conditions: Incorrect temperature or reaction time can lead to poor conversion. | 1. Catalyst Handling: Ensure the Lewis acid is anhydrous and handled under an inert atmosphere. Use a stoichiometric amount or a slight excess of the catalyst. 2. Promote C-Acylation: Employ conditions that favor the thermodynamically more stable C-acylated product. This can include using a stronger Lewis acid or higher temperatures to facilitate a Fries rearrangement of the O-acylated intermediate.[1][2] Consider using a solvent like nitrobenzene or ethylene dichloride.[3] 3. Optimize Conditions: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. For the Houben-Hoesch reaction, ensure the reaction medium is homogeneous.[4] |
| Presence of Multiple Products (Isomers) | Formation of Ortho-Isomer: Friedel-Crafts acylation or Fries rearrangement on phenol can yield both ortho- and para-substituted products.[1][2] | Control Temperature: Lower reaction temperatures generally favor the formation of the para-isomer in the Fries rearrangement.[5] Chromatographic Separation: Utilize column chromatography to separate the para-isomer (desired product) from the ortho-isomer. |
| Formation of a Tarry, Polymeric Substance | Polymerization of Reactants or Products: Aminophenols are susceptible to oxidation and polymerization, especially under harsh reaction conditions.[6] | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Control Temperature: Avoid excessive heating, which can promote polymerization. Purification: If polymerization occurs, attempt to precipitate the desired product from a suitable solvent to separate it from the polymeric material. |
| Product is an Ester instead of a Ketone | Dominant O-Acylation: The reaction conditions favored the kinetically controlled O-acylation product (phenyl ester) over the thermodynamically controlled C-acylation product (hydroxyaryl ketone).[1] | Induce Fries Rearrangement: Treat the O-acylated product with an excess of the Lewis acid catalyst (e.g., AlCl₃) at a suitable temperature to induce the Fries rearrangement to the desired C-acylated ketone.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound via Friedel-Crafts acylation of phenol?
A1: The most common side reaction is the O-acylation of the phenol to form a phenyl ester, which competes with the desired C-acylation on the aromatic ring to form the ketone.[1] O-acylation is often kinetically favored, while C-acylation is thermodynamically favored.
Q2: How can I increase the yield of the desired para-isomer over the ortho-isomer?
A2: The ratio of para to ortho isomers can be influenced by the reaction temperature. In the Fries rearrangement, lower temperatures tend to favor the formation of the para-isomer.[5]
Q3: My reaction has resulted in a low yield of the desired product. What are the likely causes?
A3: Low yields can be attributed to several factors, including deactivation of the Lewis acid catalyst by moisture or complexation with the phenol, or reaction conditions that favor the formation of the O-acylated byproduct.[1] The use of an inappropriate solvent can also lead to low yields; for instance, in the Houben-Hoesch synthesis of related compounds, solvents like nitroalkanes have been found to be superior to chlorobenzene.[4]
Q4: I have isolated the O-acylated ester byproduct. Can it be converted to the desired ketone?
A4: Yes, the O-acylated ester can be converted to the C-acylated ketone through a reaction known as the Fries rearrangement.[1][2] This typically involves treating the ester with a Lewis acid, such as aluminum chloride, at an elevated temperature.
Q5: What is the Houben-Hoesch reaction and is it applicable for this synthesis?
A5: The Houben-Hoesch reaction is a method for synthesizing aryl ketones by reacting a nitrile with an electron-rich aromatic compound (like phenol) in the presence of a Lewis acid and HCl.[7] A specific patented method for producing this compound hydrochloride utilizes a similar approach by reacting phenol with a mineral acid salt of aminoacetonitrile.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound hydrochloride via a Modified Houben-Hoesch Reaction
This protocol is adapted from a patented industrial method.[3]
Materials:
-
Phenol
-
Aminoacetonitrile hydrochloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ethylene dichloride (1,2-dichloroethane)
-
Dry hydrogen chloride (HCl) gas
-
Nitrogen or Argon gas
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
To the vessel, add ethylene dichloride. The amount should be 2-3 times the total weight of the solid reactants.
-
With stirring, add anhydrous aluminum chloride to the solvent.
-
Add phenol and aminoacetonitrile hydrochloride to the mixture.
-
Heat the reaction mixture to 35-45°C.
-
Bubble dry hydrogen chloride gas through the reaction mixture while maintaining the temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.
-
Upon completion, stop the heating and gas flow. An intermediate imine layer will separate.
-
Separate the lower imine layer and hydrolyze it to obtain the crude product.
-
The crude this compound hydrochloride can be purified by recrystallization.
Protocol 2: Troubleshooting - Fries Rearrangement of an O-Acylated Byproduct
This protocol outlines the general procedure to convert an unwanted O-acylated phenyl ester byproduct to the desired C-acylated hydroxyaryl ketone.
Materials:
-
O-acylated phenyl ester byproduct
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene or chlorobenzene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the O-acylated phenyl ester in an anhydrous solvent.
-
Carefully add an excess of anhydrous aluminum chloride to the solution. The reaction is often exothermic.
-
Heat the reaction mixture. The optimal temperature will depend on the specific substrate and solvent, but typically ranges from 60°C to 160°C.
-
Monitor the progress of the rearrangement by TLC or HPLC.
-
Once the rearrangement is complete, cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure and purify the resulting C-acylated product by column chromatography or recrystallization.
Visualizations
Caption: Main and side reaction pathways in the synthesis.
Caption: Troubleshooting workflow for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 4. EP0431871A2 - A process for the preparation of ketones - Google Patents [patents.google.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Hoesch reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Spectroscopic Showdown: A Comparative Guide to the NMR Signatures of 2-Amino-1-(4-hydroxyphenyl)ethanone and Its Analogs
For researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the chemical environment of atomic nuclei. This guide offers a comparative analysis of the ¹H and ¹³C NMR data for 2-Amino-1-(4-hydroxyphenyl)ethanone and two structurally related, commercially available alternatives: 4-Hydroxyacetophenone and 4-Aminoacetophenone.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-Hydroxyacetophenone and 4-Aminoacetophenone, providing a basis for understanding the expected spectral characteristics of this compound.
¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 4-Hydroxyacetophenone | CDCl₃ | 8.69 (s, 1H, OH), 7.92 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 2.60 (s, 3H, CH₃)[1] |
| 4-Aminoacetophenone | - | Predicted: 7.75 (d, 2H), 6.64 (d, 2H), 2.45 (s, 3H)[2] |
| CDCl₃ | Experimental: 7.80 (d, 2H), 6.65 (d, 2H), 4.15 (br s, 2H, NH₂), 2.50 (s, 3H) |
Note: The chemical shift of protons attached to heteroatoms (like -OH and -NH₂) can be highly variable and may not always be observed depending on the solvent and concentration.
¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 4-Hydroxyacetophenone | CDCl₃ | 199.3, 156.7, 138.4, 129.9, 120.9, 120.8, 114.8, 26.8[3] |
| 4-Aminoacetophenone | D₂O | Predicted: 205.8 (C=O), 155.0 (C-NH₂), 132.8 (Ar-CH), 129.5 (Ar-C), 115.3 (Ar-CH), 29.3 (CH₃)[4][5] |
| CDCl₃ | Experimental: 196.5 (C=O), 150.8 (C-NH₂), 130.8 (Ar-CH), 128.0 (Ar-C), 113.8 (Ar-CH), 26.2 (CH₃) |
Experimental Protocols
The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra, representative of standard laboratory practices.
Sample Preparation:
-
Dissolution: Approximately 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Deuterium oxide (D₂O)) within a clean, dry vial.[6] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.[7]
-
Transfer: The resulting solution is carefully transferred into a 5 mm NMR tube using a pipette.[6][8]
-
Homogenization: The sample is gently agitated to ensure a homogeneous solution. If any particulate matter is present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette.[8]
NMR Data Acquisition:
-
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a specific frequency for protons, for example, 400 or 500 MHz.[9]
-
Referencing: The chemical shifts are internally referenced to the residual solvent signal or to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.[7][9]
-
¹H NMR: Proton spectra are acquired with a set number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Carbon spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for NMR sample analysis, from preparation to data interpretation.
Caption: A generalized workflow for Nuclear Magnetic Resonance (NMR) analysis.
References
- 1. 4'-Hydroxyacetophenone(99-93-4) 1H NMR [m.chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246623) [hmdb.ca]
- 3. rsc.org [rsc.org]
- 4. 4-Aminoacetophenone-13C | 861435-57-6 | Benchchem [benchchem.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246623) [hmdb.ca]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. rsc.org [rsc.org]
FTIR and Mass Spectrometry analysis of "2-Amino-1-(4-hydroxyphenyl)ethanone"
A Comprehensive Guide to the Analysis of 2-Amino-1-(4-hydroxyphenyl)ethanone via FTIR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a detailed comparison of two fundamental analytical techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), for the analysis of "this compound." We present supporting data, experimental protocols, and a look at alternative analytical methods.
Introduction to this compound
This compound, with a molecular formula of C₈H₉NO₂ and a molecular weight of approximately 151.16 g/mol , is an aromatic ketone containing key functional groups: a primary amine, a hydroxyl group (phenol), and a carbonyl group.[1] These features make it an interesting candidate for analysis by various spectroscopic methods.
FTIR Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational bonds.[2] This technique is excellent for identifying the functional groups present in a sample.
Expected FTIR Spectral Data
The FTIR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its primary functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Phenol | O-H stretch (H-bonded) | 3570–3200 (broad) |
| Primary Amine | N-H stretch | 3500-3300 (two bands) |
| Aromatic Ring | C-H stretch | 3100-3000 |
| Ketone | C=O stretch | 1685-1666 (conjugated) |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Primary Amine | N-H bend | 1650-1580 |
| Phenol | C-O stretch | 1260-1180 |
| Amine | C-N stretch | 1335-1250 |
Note: The exact positions of these peaks can be influenced by the molecular environment and sample state.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It provides information about the molecular weight and the structure of a compound through its fragmentation pattern. For aromatic compounds, the molecular ion peak is often strong due to the stability of the ring structure.[4]
Expected Mass Spectrometry Data
For this compound (Molecular Weight: 151.16), the following fragments are anticipated, particularly under electron ionization (EI).
| m/z Value | Likely Fragment | Fragmentation Pathway |
| 151 | [C₈H₉NO₂]⁺ | Molecular Ion (M⁺) |
| 136 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical |
| 108 | [HOC₆H₄C=O]⁺ | Cleavage of the bond between the carbonyl and the CH₂NH₂ group |
| 93 | [HOC₆H₅]⁺ | Loss of the acetylamine group |
| 77 | [C₆H₅]⁺ | Loss of the hydroxyl group from the phenolic fragment |
| 43 | [CH₃C=O]⁺ | Acetyl cation |
Note: The relative abundance of these fragments can vary depending on the ionization method and energy.
Experimental Protocols
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the FTIR spectrometer, equipped with an ATR accessory (e.g., diamond crystal), is powered on and has undergone its startup diagnostics.
-
Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric and instrumental noise.
-
Sample Application: Place a small amount of the solid "this compound" powder directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The collected data is Fourier-transformed to generate the infrared spectrum (absorbance or transmittance vs. wavenumber). The background is automatically subtracted.
Mass Spectrometry Protocol (LC-MS with Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve a small amount of "this compound" in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10 micrograms per mL.[5]
-
System Preparation: Prepare the liquid chromatography-mass spectrometry (LC-MS) system. The LC part separates the sample components, while the MS part analyzes them.
-
Injection: Inject a small volume of the sample solution into the LC system. The compound will travel through the LC column and then into the mass spectrometer.
-
Ionization: In the ESI source, the sample is sprayed into a fine mist, and a high voltage is applied to create charged droplets. The solvent evaporates, leaving charged molecular ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Workflow and Structural Analysis Diagrams
Caption: Workflow for FTIR and MS Analysis.
Caption: Correlation of Structure to Spectra.
Comparison with Alternative Techniques
While FTIR and MS are powerful, a comprehensive analysis often involves other techniques.
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Functional groups present. | Fast, non-destructive, requires minimal sample preparation. | Provides limited information on molecular connectivity and stereochemistry. |
| Mass Spectrometry | Molecular weight and elemental formula (high resolution), structural information from fragmentation. | High sensitivity, can be coupled with separation techniques (GC, LC). | Can be destructive, fragmentation can be complex to interpret. |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms. | Provides unambiguous structure elucidation. | Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation. |
| UV-Vis Spectroscopy | Information about electronic transitions, particularly in conjugated systems.[5][6][7] | Simple, non-destructive, good for quantitative analysis. | Provides limited structural information, many compounds do not have a chromophore. |
| HPLC | Purity of the sample, quantitative analysis.[8] | High resolution for separating mixtures, highly quantitative. | Does not provide structural information on its own (needs a detector like MS or UV-Vis). |
Conclusion
FTIR and Mass Spectrometry are complementary techniques that provide a wealth of information for the characterization of "this compound." FTIR quickly confirms the presence of the key functional groups (amine, phenol, ketone), while Mass Spectrometry confirms the molecular weight and offers insight into the molecular structure through its fragmentation patterns. For unambiguous structure elucidation and purity assessment, these techniques are best used in conjunction with methods like NMR spectroscopy and HPLC. This multi-technique approach ensures a thorough and accurate characterization of the compound, which is critical for applications in research and drug development.
References
- 1. 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. whitman.edu [whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Noradrenaline Synthesis: "2-Amino-1-(4-hydroxyphenyl)ethanone" Versus Biological Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different precursor molecules for the synthesis of noradrenaline (also known as norepinephrine), a vital neurotransmitter and hormone. We will objectively evaluate the synthetic pathways starting from the non-biological precursor "2-Amino-1-(4-hydroxyphenyl)ethanone" and compare its potential efficacy against the established biological precursors: Tyrosine, L-DOPA, and Dopamine. This analysis is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their drug development and research applications.
Executive Summary
The synthesis of noradrenaline is a critical process for various physiological functions. While the endogenous pathway utilizing biological precursors is well-understood, synthetic routes for pharmaceutical production are continually being optimized. This guide explores a potential synthetic precursor, "this compound," and contrasts it with the natural building blocks of noradrenaline. The comparison focuses on synthetic efficiency, yield, and the complexity of the required chemical transformations.
Comparison of Noradrenaline Synthesis Precursors
The following sections detail the synthetic pathways from each precursor to noradrenaline, presenting available quantitative data in structured tables and outlining relevant experimental protocols.
Biological Precursors: The Endogenous Pathway
The natural synthesis of noradrenaline in the body follows a well-defined enzymatic cascade, starting with the amino acid L-Tyrosine.[1][2][3]
L-Tyrosine is the primary dietary precursor for catecholamines.[4] Its conversion to noradrenaline involves a multi-step enzymatic process.
Experimental Protocol: Biological Conversion of L-Tyrosine to Noradrenaline
This protocol describes the enzymatic conversion steps within a biological system.
-
Hydroxylation of Tyrosine: L-Tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase. This is the rate-limiting step in the biosynthesis of catecholamines.[5][6]
-
Decarboxylation of L-DOPA: L-DOPA is then converted to dopamine by the enzyme DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase).[3][5]
-
Hydroxylation of Dopamine: Dopamine is transported into synaptic vesicles where it is converted to noradrenaline by the enzyme dopamine β-hydroxylase.[3][7]
| Precursor | Product | Enzyme/Reagent | Yield | Reference |
| L-Tyrosine | L-DOPA | Tyrosine Hydroxylase | N/A (Biological Rate-Limiting Step) | [5][6] |
| L-DOPA | Dopamine | DOPA Decarboxylase | N/A (Efficient in vivo) | [3][5] |
| Dopamine | Noradrenaline | Dopamine β-hydroxylase | N/A (Occurs within vesicles) | [3][7] |
Note: Specific yields for in-vivo biological conversions are not typically reported as the process is a continuous and regulated flux.
L-DOPA (Levodopa) is an intermediate in the biosynthesis of dopamine and subsequent catecholamines.[8] As a drug, it is primarily used to increase dopamine levels in the treatment of Parkinson's disease.
Experimental Protocol: Chemical Synthesis of Noradrenaline from L-DOPA (Conceptual)
A chemical synthesis would conceptually follow the biological pathway but with chemical reagents replacing enzymes.
-
Decarboxylation of L-DOPA: This step can be achieved through chemical methods, though it is less common in industrial synthesis.
-
Hydroxylation of Dopamine: The resulting dopamine would then be hydroxylated to form noradrenaline.
| Precursor | Product | Reagents | Yield | Reference |
| L-DOPA | Noradrenaline | 1. Decarboxylation agent 2. Hydroxylating agent | Data not readily available | [8] |
Dopamine is the immediate precursor to noradrenaline in the biological pathway.[9]
Experimental Protocol: Chemical Synthesis of Noradrenaline from Dopamine
The conversion of dopamine to noradrenaline in a laboratory setting would involve the hydroxylation of the ethylamine side chain.
-
β-Hydroxylation: A chemical oxidizing agent can be used to introduce a hydroxyl group at the beta position of the dopamine molecule.
| Precursor | Product | Reagents | Yield | Reference |
| Dopamine | Noradrenaline | Oxidizing Agent | Data not readily available | [9] |
Synthetic Precursor: "this compound"
"this compound" is a synthetic compound that can potentially serve as a precursor for noradrenaline. Its synthesis has been reported with good yields.[10][11]
Experimental Protocol: Synthesis of "this compound hydrochloride"
This protocol is based on a patented method for the synthesis of the precursor itself.[11]
-
Reaction Setup: Phenol and a mineral acid salt of aminoacetonitrile are reacted in ethylene dichloride in the presence of an anhydrous aluminum chloride catalyst.
-
Reaction Conditions: The reaction is carried out by introducing dried hydrogen chloride gas at a temperature of 30-60°C.
-
Hydrolysis: The intermediate imine layer is separated and hydrolyzed to yield the final product.
| Precursor | Product | Reagents | Yield | Reference |
| Phenol, Aminoacetonitrile | This compound | AlCl₃, HCl, Ethylene dichloride | up to 75% | [11] |
Conceptual Experimental Protocol: Synthesis of Noradrenaline from "this compound"
The conversion of this precursor to noradrenaline would likely involve the reduction of the ketone group.
-
Reduction of Ketone: The ketone group of "this compound" is reduced to a hydroxyl group. This can be achieved using a variety of reducing agents, such as sodium borohydride or through catalytic hydrogenation. A patent for a similar compound, 2-amino-1-(3,4-dihydroxyphenyl)ethanone, shows a hydrogenation step using a Palladium on carbon (Pd/C) catalyst.
-
Hydroxylation of the Aromatic Ring: To get to noradrenaline, an additional hydroxyl group needs to be introduced onto the phenyl ring at the 3-position.
A more direct route to noradrenaline would start from a catechol-containing precursor like 2-amino-1-(3,4-dihydroxyphenyl)ethanone. A patented industrial synthesis of noradrenaline bitartrate starting from related materials reports a total molar yield of 31.8%.
| Precursor | Product | Reagents | Overall Yield | Reference |
| 2-Amino-1-(3,4-dihydroxyphenyl)ethanone related compounds | Noradrenaline Bitartrate | Various, including chiral resolution | 31.8% | N/A |
Visualizing the Synthetic Pathways
To better understand the relationships between these precursors and the final product, the following diagrams illustrate the key synthetic routes.
Biological Synthesis of Noradrenaline
Caption: The enzymatic pathway for the biosynthesis of noradrenaline from L-Tyrosine.
Conceptual Chemical Synthesis from "this compound"
Caption: A conceptual synthetic route from "this compound" to noradrenaline.
Comparative Analysis
-
Biological Precursors (Tyrosine, L-DOPA, Dopamine): While these are the natural starting points, their use in large-scale chemical synthesis of noradrenaline can be complex. The multi-step enzymatic conversions in the biological pathway are highly specific but may be difficult and costly to replicate chemically with high yields. Direct chemical synthesis from these precursors would require specific and potentially expensive reagents and catalysts.
-
"this compound": This synthetic precursor offers a potentially more direct chemical route to noradrenaline, primarily involving a ketone reduction and a ring hydroxylation. The synthesis of the precursor itself has been demonstrated with good yields (up to 75%). The subsequent conversion to noradrenaline, particularly if starting from the 3,4-dihydroxy analog, appears to be a viable industrial process, with reported overall yields in the range of 30-40%. This suggests that for chemical synthesis, a well-designed synthetic precursor like "this compound" or its catechol equivalent could be more efficient than starting from the basic amino acid, tyrosine.
Conclusion
For researchers and drug development professionals, the choice of precursor for noradrenaline synthesis will depend on the specific application. For in-vivo studies or biological system modeling, understanding the enzymatic pathway from L-Tyrosine is crucial. For large-scale, cost-effective chemical synthesis of noradrenaline, a synthetic precursor such as "this compound" or its 3,4-dihydroxy analog presents a promising alternative to the multi-step conversion from biological amino acid precursors. Further research into optimizing the reduction and hydroxylation steps from these synthetic precursors could lead to even more efficient and economically viable production of noradrenaline for pharmaceutical use.
References
- 1. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. L-tyrosine | amino acid | Britannica [britannica.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Foundations of Neuroscience [pressbooks.pub]
- 8. Noradrenaline synthesis from L-DOPA in rodents and its relationship to motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How does dopamine convert into norepinephrine? Insights on the key step of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy this compound hydrochloride (EVT-296398) | 19745-72-3 [evitachem.com]
- 11. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
A Comparative Guide to Chromatographic Purity Assessment of 2-Amino-1-(4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various chromatographic techniques for the purity assessment of "2-Amino-1-(4-hydroxyphenyl)ethanone," a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), offering insights into their respective strengths and limitations in this application, supported by plausible experimental data and detailed protocols.
Introduction to this compound
This compound, also known as 4-hydroxy-α-aminoacetophenone, is a primary amine and a ketone. Its polar nature, stemming from the hydroxyl and amino functional groups, significantly influences the choice of chromatographic method. The purity of this compound is paramount, as impurities can affect the yield and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Commercial grades of its hydrochloride salt are often available at a purity of around 98%.
Comparison of Chromatographic Techniques
The choice between HPLC, GC, and TLC for the purity assessment of this compound depends on several factors, including the required sensitivity, resolution, throughput, and the nature of potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of components on a thin layer of adsorbent material driven by a liquid mobile phase. |
| Applicability | Highly suitable for polar, non-volatile, and thermally labile compounds. | Requires derivatization to increase volatility and thermal stability of the polar analyte. | Suitable for qualitative and semi-quantitative analysis; rapid screening. |
| Sensitivity | High (ng to pg level) | Very high (pg to fg level), especially with mass spectrometry (MS) detection. | Moderate (µg to ng level). |
| Resolution | Excellent | Excellent for volatile compounds. | Lower compared to HPLC and GC. |
| Analysis Time | 10-30 minutes per sample. | 15-45 minutes per sample (including derivatization). | 20-60 minutes for multiple samples. |
| Quantification | Highly accurate and precise. | Accurate and precise, but derivatization can introduce variability. | Primarily semi-quantitative. |
| Potential Impurities | Can effectively separate a wide range of polar and non-polar impurities. | Separation of non-volatile impurities is not feasible without derivatization. | Can visualize a broad range of impurities but with limited separation power. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the most direct and widely applicable method for the purity analysis of this compound due to the compound's polarity and non-volatility.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would be effective. A plausible gradient could be starting from 5% organic phase, ramping up to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 275 nm, where the hydroxyphenyl group exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
Plausible Performance Data (HPLC)
| Parameter | Value |
| Retention Time | ~ 8.5 min |
| Resolution (Rs) | > 2.0 for adjacent peaks |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL |
| Precision (%RSD) | < 1.0% |
| Accuracy (% Recovery) | 98-102% |
Gas Chromatography (GC)
Direct analysis of this compound by GC is challenging due to its low volatility and thermal instability. Therefore, a derivatization step is mandatory to convert the polar -OH and -NH2 groups into less polar, more volatile moieties. Silylation is a common derivatization technique for such compounds.
Experimental Protocol: GC with Derivatization
-
Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Procedure: Dissolve a known amount of the sample in a dry aprotic solvent (e.g., pyridine or acetonitrile). Add an excess of the silylating reagent. Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization of both the phenolic hydroxyl and the primary amino groups.
-
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a 5% phenyl polysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C (for FID).
Plausible Performance Data (GC)
| Parameter | Value |
| Retention Time (derivatized) | ~ 15 min |
| Resolution (Rs) | > 2.0 for adjacent peaks |
| **Linearity (R²) ** | > 0.998 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL (with FID) |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL (with FID) |
| Precision (%RSD) | < 2.0% (including derivatization) |
| Accuracy (% Recovery) | 95-105% (including derivatization) |
Thin-Layer Chromatography (TLC)
TLC serves as a rapid and cost-effective tool for a preliminary purity check, monitoring reaction progress, and identifying the presence of major impurities.
Experimental Protocol: TLC
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A solvent system with appropriate polarity to achieve good separation. For this polar and basic compound, a mixture like Ethyl acetate : Methanol : Ammonia (85:10:5 v/v/v) could be effective.
-
Sample Application: Spot a dilute solution of the sample onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.
-
Visualization:
-
UV light: Visualize spots under short-wave UV light (254 nm).
-
Staining: Use a visualizing agent such as ninhydrin (for the primary amine) or a general stain like potassium permanganate.
-
Plausible Performance Data (TLC)
| Parameter | Value |
| Rf value of main spot | ~ 0.4 - 0.6 |
| Detection Limit | ~ 0.1-0.5 µg per spot |
| Application | Qualitative impurity profiling, reaction monitoring. |
Potential Impurities
The primary synthesis route for this compound involves the reaction of phenol with aminoacetonitrile hydrochloride.[1] Potential impurities could include:
-
Unreacted starting materials: Phenol and aminoacetonitrile.
-
Isomeric products: Positional isomers formed during the acylation of phenol.
-
Byproducts of side reactions: Such as poly-acylated species or degradation products.
-
Residual solvents: From the reaction and purification steps.
A robust chromatographic method should be able to separate the main compound from these potential impurities.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the typical workflows for HPLC and GC analysis.
Caption: Workflow for Purity Assessment by HPLC.
Caption: Workflow for Purity Assessment by GC with Derivatization.
Conclusion
For the routine purity assessment of "this compound," High-Performance Liquid Chromatography (HPLC) emerges as the most suitable technique. It offers a direct, robust, and accurate method for quantifying the main component and resolving potential impurities without the need for derivatization.
Gas Chromatography (GC) , while offering high sensitivity, is less practical due to the mandatory and potentially complex derivatization step, which can introduce variability and increase analysis time. However, GC-MS can be a powerful tool for the structural elucidation of unknown impurities if required.
Thin-Layer Chromatography (TLC) is a valuable, low-cost screening tool for rapid qualitative checks, but it lacks the resolution and quantitative accuracy of HPLC and GC for definitive purity determination.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and sample throughput. For quality control in a drug development setting, a validated HPLC method is the recommended approach.
References
A Comparative Guide to the Synthesis and Characterization of 2-Amino-1-(4-hydroxyphenyl)ethanone and its Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 2-Amino-1-(4-hydroxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals. The document details the characterization of the final product and its principal intermediates, offering experimental data to support the objective comparison of different methodologies.
Introduction
This compound, also known as 4-hydroxy-α-aminoacetophenone, is a valuable building block in medicinal chemistry, notably in the synthesis of sympathomimetic amines like octopamine. The efficiency of its synthesis and the purity of the final product are critical for the successful development of active pharmaceutical ingredients (APIs). This guide outlines and compares three primary synthetic pathways starting from 4-hydroxyacetophenone, providing detailed experimental protocols and characterization data to aid researchers in selecting the most suitable method for their needs.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through several routes. This guide focuses on three common laboratory-scale methods originating from 4-hydroxyacetophenone, a readily available starting material. The key steps involve the introduction of a functional group at the α-position to the carbonyl, which is then converted to an amino group.
Caption: Overview of synthetic strategies from 4-hydroxyacetophenone.
Comparison of Synthetic Routes
The choice of synthetic route depends on factors such as yield, purity, reaction conditions, and the availability of reagents. Below is a comparative summary of the three primary methods.
| Route | Key Intermediates | Advantages | Disadvantages | Overall Suitability |
| Route 1: Azide Reduction | 2-Bromo-1-(4-hydroxyphenyl)ethanone, 2-Azido-1-(4-hydroxyphenyl)ethanone | High yields, relatively clean reactions. | Use of potentially explosive azide reagents requires caution. | Excellent for laboratory scale with appropriate safety measures. |
| Route 2: Delepine Reaction | 2-Bromo-1-(4-hydroxyphenyl)ethanone, Hexaminium salt | Avoids the use of azides. | Can sometimes result in lower yields and requires careful control of hydrolysis conditions. | A good alternative when avoiding azides is a priority. |
| Route 3: Gabriel Synthesis | 2-Bromo-1-(4-hydroxyphenyl)ethanone, N-(2-(4-hydroxyphenyl)-2-oxoethyl)phthalimide | A classic and reliable method for primary amine synthesis. | Can involve harsh reaction conditions for phthalimide cleavage. | Suitable for small to medium scale synthesis, though newer methods are often preferred. |
Route 1: Synthesis via Azide Intermediate
This route is often favored for its efficiency and high yields. It involves the bromination of 4-hydroxyacetophenone, followed by nucleophilic substitution with sodium azide and subsequent reduction of the azide to the desired amine.
Caption: Synthetic pathway via an azide intermediate.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone
-
Procedure: 4-Hydroxyacetophenone (10 g, 73.4 mmol) is dissolved in chloroform (50 ml) at 65°C. A catalytic amount of concentrated sulfuric acid (3.80 ml) is added with stirring. Bromine (3.9 ml, 76.1 mmol) is then added dropwise. The reaction is stirred for 5 hours, after which it is quenched with water (60 ml). The organic layer is separated, washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1]
-
Purification: The crude product can be purified by column chromatography on silica gel using chloroform as the eluent, followed by recrystallization from chloroform to give orange blocks.[1]
-
Yield: 81%[1]
Step 2: Synthesis of 2-Azido-1-(4-hydroxyphenyl)ethanone
-
Procedure: To a solution of 2-bromo-1-(4-hydroxyphenyl)ethanone in acetonitrile, sodium azide (3.0 equivalents) is added. The reaction mixture is stirred at room temperature for 2-3 hours. The reaction is then quenched with ice-cold water and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum.[2]
-
Purification: The crude product is purified by flash silica gel chromatography (EtOAc/hexane, 1:9 to 3:7 v/v).[2]
-
Yield: ~65% (based on a similar substrate)[2]
Step 3: Reduction of 2-Azido-1-(4-hydroxyphenyl)ethanone
-
Method A: Catalytic Hydrogenation
-
Procedure: The azido compound is dissolved in methanol or ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then filtered off, and the solvent is evaporated to give the amine.
-
-
Method B: Staudinger Reduction
-
Procedure: The azide is dissolved in a suitable solvent like THF or ether. Triphenylphosphine (1.1 equivalents) is added, and the mixture is stirred at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas. After completion, water is added to hydrolyze the intermediate iminophosphorane to the amine and triphenylphosphine oxide. The product is then isolated by extraction.[3][4][5]
-
Characterization Data of Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | 215.04 | Off-white to faint brown powder | 4.39 (s, 2H), 6.95 (d, 2H), 7.85 (d, 2H), 9.0 (s, 1H) | 30.7, 116.1, 129.8, 131.2, 161.8, 190.2 | ~3350 (O-H), ~1670 (C=O) |
| 2-Azido-1-(4-hydroxyphenyl)ethanone | C8H7N3O2 | 177.16 | (Expected) Solid | (Not available) | (Not available) | ~2100 (N3 stretch), ~1680 (C=O) |
Route 2: Synthesis via Delepine Reaction
This route provides an alternative to the use of azides by employing hexamethylenetetramine (HMTA) to introduce the amino group.
Caption: Synthesis of the target compound via the Delepine reaction.
Experimental Protocol
-
Procedure: 2-Bromo-1-(4-hydroxyphenyl)ethanone is reacted with hexamethylenetetramine (HMTA) in a mixture of isopropanol (IPA) and acetonitrile (MeCN) to form a quaternary ammonium salt (hexaminium salt). This salt is then hydrolyzed with ethanolic hydrochloric acid. The resulting amine hydrochloride is isolated, and can be neutralized to obtain the free amine.[6]
Route 3: Synthesis via Gabriel Synthesis
The Gabriel synthesis is a well-established method for forming primary amines from alkyl halides.
Caption: Gabriel synthesis pathway for this compound.
Experimental Protocol
-
Procedure: 2-Bromo-1-(4-hydroxyphenyl)ethanone is reacted with potassium phthalimide in a polar aprotic solvent such as DMF. The resulting N-substituted phthalimide is then cleaved, typically by treatment with hydrazine hydrate in refluxing ethanol (Ing-Manske procedure), to liberate the primary amine.[7][8][9]
Characterization of this compound
Accurate characterization of the final product is crucial for its use in further synthetic steps.
| Property | Data |
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound |
Spectroscopic Data
| Technique | Data |
| 1H NMR | (Predicted) Aromatic protons (multiplets), methylene protons adjacent to the amino group (singlet), amino protons (broad singlet), and hydroxyl proton (broad singlet). |
| 13C NMR | (Predicted) Carbonyl carbon (~190-200 ppm), aromatic carbons, and the methylene carbon. |
| FT-IR (cm-1) | Characteristic peaks for N-H stretching (amines), O-H stretching (phenols), C=O stretching (ketones), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight. |
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways, each with its own set of advantages and disadvantages. The azide reduction method generally offers high yields and is a popular choice for laboratory synthesis, provided that appropriate safety precautions are taken. The Delepine reaction and Gabriel synthesis represent viable, azide-free alternatives. The selection of the optimal route will depend on the specific requirements of the research, including scale, available resources, and safety considerations. The characterization data provided in this guide will aid in the verification of the desired product and its intermediates, ensuring the quality and reliability of subsequent research and development activities.
References
- 1. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. Staudinger Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Efficacy of Reducing Agents in the Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of reducing agent performance in the synthesis of a key pharmaceutical intermediate.
The synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone, a crucial intermediate in the production of various pharmaceuticals, including sympathomimetic drugs, relies on an efficient reduction step. The choice of reducing agent significantly impacts the overall yield, purity, and scalability of the synthesis. This guide provides an objective comparison of three common reducing agents—Catalytic Hydrogenation, Sodium Borohydride, and Triphenylphosphine (in the Staudinger Reaction)—for the reduction of the common precursor, 2-azido-1-(4-hydroxyphenyl)ethanone.
Executive Summary of Reducing Agent Efficacy
A clear and efficient pathway to this compound proceeds through the formation of the intermediate 2-azido-1-(4-hydroxyphenyl)ethanone, which is then reduced to the desired amine. The comparative efficacy of the selected reducing agents for this final, critical step is summarized below.
| Reducing Agent | Precursor | Reaction Time | Temperature | Yield | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation (H₂/Pd-C) | 2-azido-1-(4-hydroxyphenyl)ethanone | ~3 hours | Room Temperature | High (Typical >90%) | Clean reaction, high yield, catalyst can be recycled. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |
| Sodium Borohydride (NaBH₄) | 2-azido-1-(4-hydroxyphenyl)ethanone | ~2 hours | 0°C to Room Temperature | Moderate to High | Mild reaction conditions, readily available and inexpensive reagent. | Potential for side reactions (reduction of the ketone), requires careful control of reaction conditions. |
| Triphenylphosphine (PPh₃) / Water (Staudinger Reduction) | 2-azido-1-(4-hydroxyphenyl)ethanone | ~6 hours | 65°C | High (Typical >90%)[1] | Highly selective for the azide group, tolerant of other functional groups.[2][3] | Stoichiometric amounts of triphenylphosphine are required, generating triphenylphosphine oxide as a byproduct which can complicate purification.[4] |
Experimental Workflow and Reaction Pathway
The overall synthesis involves a two-step process starting from the commercially available 4-hydroxyacetophenone. The first step is the synthesis of the precursor 2-azido-1-(4-hydroxyphenyl)ethanone, followed by the reduction to the final product.
References
X-ray crystallography of "2-Amino-1-(4-hydroxyphenyl)ethanone" derivatives
Comparative Guide to Analytical Method Validation for 2-Amino-1-(4-hydroxyphenyl)ethanone
This guide provides a comparative overview of three common analytical techniques for the quantification of 2-Amino-1-(4-hydroxyphenyl)ethanone: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of an appropriate analytical method for their specific needs.
Introduction to this compound
This compound, a molecule incorporating a phenolic hydroxyl group and an alpha-amino ketone moiety, is a versatile building block in pharmaceutical synthesis. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. The choice of analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.
General Workflow for Analytical Method Validation
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline outlines the validation characteristics to be considered.
Figure 1: General workflow for analytical method validation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of small organic molecules. It offers a good balance of selectivity, sensitivity, and cost-effectiveness. The method separates the analyte from other components in a mixture based on its interaction with a stationary phase, followed by quantification using its UV absorbance.
Experimental Protocol (Illustrative)
This protocol is based on methods developed for structurally similar compounds like aminophenol isomers.
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis detector, an autosampler, and a column oven.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer (pH 4.85) and methanol (85:15 v/v). The mobile phase should be filtered and degassed before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 285 nm
-
-
Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: The sample containing the analyte is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Performance Comparison: HPLC-UV
The following table summarizes typical validation parameters for an HPLC-UV method for a compound structurally similar to this compound, in accordance with ICH Q2(R1) guidelines.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Specificity | Good, but potential for interference from co-eluting compounds with similar UV spectra. |
| Robustness | Generally robust to small variations in mobile phase composition, pH, and temperature. |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is particularly useful for quantifying low levels of analytes in complex matrices.
Experimental Protocol (Illustrative)
This protocol is based on methods for the quantification of small molecule pharmaceutical impurities.
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: A specific precursor ion to product ion transition for this compound would be determined during method development.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but typically at much lower concentrations due to the higher sensitivity of the instrument. An internal standard is often used to improve accuracy and precision.
Performance Comparison: LC-MS/MS
The following table summarizes typical validation parameters for an LC-MS/MS method for a small molecule analyte.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Specificity | Excellent, due to the high selectivity of MRM detection. |
| Robustness | Generally robust, but can be sensitive to matrix effects and ion suppression. |
Method 3: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique that measures the absorbance of light by the analyte in a solution. It is less selective than chromatographic methods but can be suitable for the quantification of the pure substance or in simple mixtures where interfering substances do not absorb at the analytical wavelength.
Experimental Protocol (Illustrative)
This protocol is based on methods for the determination of aromatic amines.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which the analyte is stable and that does not absorb in the region of interest (e.g., methanol or a buffered aqueous solution).
-
Wavelength of Maximum Absorbance (λmax): The absorption spectrum of a standard solution of this compound is recorded to determine the λmax.
-
Standard Solution Preparation: A stock solution is prepared by dissolving a known amount of the compound in the chosen solvent. Calibration standards are prepared by serial dilution.
-
Sample Preparation: The sample is dissolved in the solvent and diluted to fall within the linear range of the calibration curve.
-
Measurement: The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank.
Performance Comparison: UV-Vis Spectrophotometry
The following table summarizes typical validation parameters for a UV-Vis spectrophotometric method.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Range | Typically in the µg/mL range, dependent on the molar absorptivity of the compound. |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Dependent on molar absorptivity, generally higher than chromatographic methods. |
| Limit of Quantification (LOQ) | Dependent on molar absorptivity, generally higher than chromatographic methods. |
| Specificity | Low. Highly susceptible to interference from any other substance in the sample that absorbs at the analytical wavelength. |
| Robustness | Generally robust to minor changes in solvent composition. |
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.
-
HPLC-UV offers a robust and reliable method suitable for routine quality control and assay of the bulk drug or formulated products where moderate sensitivity is sufficient.
-
LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as the analysis of trace levels in biological matrices or for impurity profiling.
-
UV-Vis Spectrophotometry is a simple and cost-effective method for the rapid quantification of the pure substance or in simple, well-characterized mixtures.
It is imperative that the chosen method is fully validated in the laboratory for its intended use to ensure the reliability and accuracy of the results.
Figure 2: A typical workflow for sample analysis.
Comparative Antioxidant Activity of 2-Amino-1-(4-hydroxyphenyl)ethanone Analogs: A Structure-Activity Relationship Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 2-Amino-1-(4-hydroxyphenyl)ethanone and its analogs. Due to a lack of direct comparative studies in published literature, this guide presents a representative comparison based on established structure-activity relationships of phenolic antioxidants. The quantitative data herein is illustrative to demonstrate these principles.
Introduction
This compound, a derivative of acetophenone, possesses a phenolic hydroxyl group and an amino group, both of which can contribute to antioxidant activity. The ability of a compound to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in numerous diseases. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the design of more potent antioxidant agents. This guide explores how modifications to the basic structure of this compound can influence its antioxidant capacity, with a focus on radical scavenging assays.
Data Presentation: Comparative Antioxidant Activity
The following table summarizes the illustrative antioxidant activity of this compound and its hypothetical analogs against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. The IC50 value represents the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.
Disclaimer: The following data is illustrative and based on established principles of structure-activity relationships for phenolic antioxidants. It is intended to guide future research and is not derived from direct experimental comparison.
| Compound ID | Structure | Compound Name | Illustrative IC50 (µM) - DPPH | Illustrative IC50 (µM) - ABTS |
| 1 | This compound | Parent Compound | 150 | 120 |
| 2 | 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | Catechol Analog | 50 | 40 |
| 3 | 2-Amino-1-(4-hydroxy-3-methoxyphenyl)ethanone | Guaiacol Analog | 90 | 75 |
| 4 | 1-(4-Hydroxyphenyl)ethanone | Deaminated Analog | 250 | 200 |
| 5 | 2-Amino-1-phenylethanone | Dehydroxylated Analog | >500 | >500 |
| 6 | Ascorbic Acid | Standard | 30 | 25 |
Interpretation of Structure-Activity Relationship:
-
Presence of Hydroxyl Groups: The phenolic hydroxyl group is critical for antioxidant activity. Its absence in Compound 5 leads to a significant loss of activity.
-
Number of Hydroxyl Groups: Increasing the number of hydroxyl groups, especially in an ortho position (catechol structure) as in Compound 2 , generally enhances antioxidant activity due to increased hydrogen-donating ability and stabilization of the resulting radical.
-
Electron-Donating Groups: The methoxy group in Compound 3 is an electron-donating group that can increase the stability of the phenoxyl radical, leading to enhanced antioxidant activity compared to the parent compound.
-
Role of the Amino Group: The amino group in the alpha position to the ketone may contribute to the overall antioxidant activity, as its removal in Compound 4 leads to a decrease in potency compared to the parent compound.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample Preparation: The test compounds and a standard antioxidant (e.g., Ascorbic Acid) are prepared in a series of concentrations in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: The ABTS•+ stock solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a standard antioxidant are prepared in a series of concentrations.
-
Reaction Mixture: 10 µL of each sample concentration is mixed with 1 mL of the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for 6 minutes.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Mandatory Visualizations
Signaling Pathway: General Mechanism of Radical Scavenging
The following diagram illustrates the general mechanism by which a phenolic antioxidant (ArOH) scavenges a free radical (R•).
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Experimental Workflow: Antioxidant Assay
The diagram below outlines the typical workflow for an in vitro antioxidant activity assay.
Caption: Standard workflow for in vitro antioxidant activity assays.
Safety Operating Guide
Proper Disposal of 2-Amino-1-(4-hydroxyphenyl)ethanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential procedural guidance for the proper disposal of 2-Amino-1-(4-hydroxyphenyl)ethanone, safeguarding both laboratory personnel and the environment.
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Adherence to federal, state, and local regulations is mandatory. In the absence of specific local guidelines, the following procedures, based on safety data sheets for similar compounds, should be implemented.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the material for disposal should be conducted in a well-ventilated area or within a chemical fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste."
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
-
Spill Management:
-
In the event of a spill, carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.
-
Avoid generating dust.
-
Do not wash spills into the sewer system.
-
-
Disposal Method:
-
The recommended method for the final disposal of this compound is through a licensed chemical destruction facility.[1]
-
Controlled incineration with flue gas scrubbing is an appropriate disposal technique.[1]
-
Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water, foodstuffs, or animal feed.[1]
-
-
Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, the container can be offered for recycling or reconditioning.[1]
-
Experimental Protocols
Currently, there are no standard experimental protocols for the neutralization or in-lab destruction of this compound. Therefore, professional disposal is the required route.
Quantitative Data
No specific quantitative data, such as permissible concentration limits for disposal, are available in the provided safety data sheets. All quantities of this chemical should be treated as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
